molecular formula C8H18N2O B13217810 3-(1-Aminopropan-2-yl)piperidin-3-ol

3-(1-Aminopropan-2-yl)piperidin-3-ol

Katalognummer: B13217810
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: OZGXNBFGVRKCDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(1-Aminopropan-2-yl)piperidin-3-ol (CAS 1507470-58-7) is an organic compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It belongs to the class of piperidine derivatives, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms . Piperidines are recognized as one of the most important synthetic building blocks in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The structure of this compound, which incorporates both amino and alcohol functional groups on the piperidine scaffold, makes it a valuable intermediate for medicinal chemistry and drug discovery research. It is particularly useful for the synthesis and exploration of novel biologically active molecules. Piperidine derivatives are commonly investigated for their potential applications in central nervous system (CNS) agents, among other therapeutic areas . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

3-(1-aminopropan-2-yl)piperidin-3-ol

InChI

InChI=1S/C8H18N2O/c1-7(5-9)8(11)3-2-4-10-6-8/h7,10-11H,2-6,9H2,1H3

InChI-Schlüssel

OZGXNBFGVRKCDX-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C1(CCCNC1)O

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Physicochemical Properties of 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-quality, sp³-rich scaffolds in modern drug discovery has driven the development of complex aliphatic building blocks that escape the traditional "flatland" of heteroaromatic rings. 3-(1-Aminopropan-2-yl)piperidin-3-ol (CAS: 1507470-58-7)[1] is a highly functionalized, densely substituted diamino alcohol. Featuring a piperidine core, a quaternary stereocenter, and multiple hydrogen-bond vectors, this molecule serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis. This whitepaper provides a comprehensive analysis of its structural topology, physicochemical properties, and a validated synthetic methodology for its preparation.

Chemical Structure & Stereochemical Topology

The architectural complexity of 3-(1-Aminopropan-2-yl)piperidin-3-ol arises from its dense functionalization at the C3 position of the piperidine ring.

  • Core Scaffold: A basic secondary amine embedded within a flexible six-membered piperidine chair conformation.

  • Quaternary Center: The C3 carbon is a quaternary stereocenter bearing both a hydroxyl group (-OH) and the branched aliphatic substituent.

  • Exocyclic Substituent: The 1-aminopropan-2-yl group[-CH(CH₃)CH₂NH₂] introduces a primary amine and a second stereocenter at the exocyclic methine carbon.

Causality in 3D Vector Projection

Because the molecule possesses two adjacent stereocenters (the C3 of the piperidine and the C2 of the propan-2-yl chain), it exists as a mixture of four stereoisomers (two diastereomeric pairs). In drug development, isolating these specific diastereomers is critical. The relative stereochemistry dictates the dihedral angle between the piperidine -NH, the tertiary -OH, and the primary -NH₂, thereby projecting these pharmacophoric points into entirely distinct 3D vectors for target protein interaction.

Physicochemical Properties

The physicochemical profile of this building block makes it highly attractive for central nervous system (CNS) applications and oral bioavailability. The presence of multiple heteroatoms provides excellent aqueous solubility, while the high fraction of sp³ carbons (Fsp³ = 1.0) ensures low non-specific protein binding.

Table 1: Quantitative Physicochemical Data

PropertyValue / EstimateSignificance in Drug Design
Molecular Formula C₈H₁₈N₂ODefines the heavy atom count (11).
Molecular Weight 158.24 g/mol Low MW; ideal for fragment libraries (< 300 Da).
CAS Registry Number 1507470-58-7Unique identifier for commercial sourcing[2].
Topological Polar Surface Area ~58.3 ŲOptimal for membrane permeability and BBB crossing.
Hydrogen Bond Donors (HBD) 4 (-OH, sec-NH, pri-NH₂)Provides strong target engagement capabilities.
Hydrogen Bond Acceptors (HBA) 3 (N, N, O)Complies strictly with Lipinski’s Rule of 5.
Rotatable Bonds 3Balances conformational flexibility with entropic penalty.
Estimated cLogP -0.2 to 0.5Highly polar; guarantees excellent aqueous solubility.

Synthesis & Experimental Methodologies

Why the Reformatsky-Type Approach?

Alpha-halonitriles are highly prone to base-catalyzed self-condensation and proton transfer. By utilizing zinc dust, we generate a milder, more controlled organozinc intermediate (a Reformatsky-type enolate equivalent) that strongly favors selective 1,2-addition to the ketone over destructive side reactions (4)[4].

Step-by-Step Validated Protocol

Step 1: Zinc-Mediated Reformatsky-Type Addition

  • Activation: Suspend Zn dust (2.5 eq) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 10 mins, followed by TMSCl (5 mol%) at room temperature. Causality: This strips the unreactive ZnO layer, ensuring reproducible insertion into the C-Br bond.

  • Reaction: Add 1-Boc-piperidin-3-one (1.0 eq) to the suspension. Slowly add 2-bromopropanenitrile (1.5 eq) dropwise to maintain a gentle exotherm. Stir at 40°C for 4 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the ketone (stains dark with anisaldehyde) and the appearance of a more polar spot confirms the formation of the tertiary alcohol intermediate.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

Step 2: Chemoselective Nitrile Reduction

  • Reaction: Dissolve the crude nitrile intermediate in 7M NH₃ in Methanol. Add Raney Nickel slurry (20% w/w). Stir under a Hydrogen atmosphere (balloon pressure) for 12 hours.

  • Causality of NH₃: Nitrile reduction proceeds via an imine intermediate. Without excess ammonia, the newly formed primary amine will attack the imine, forming unwanted secondary amine dimers. NH₃ shifts the equilibrium, ensuring high fidelity for the primary amine[5].

  • Validation Check: LC-MS analysis must show the [M+H]⁺ peak corresponding to the Boc-protected diamino alcohol, and IR spectroscopy should confirm the complete disappearance of the sharp -C≡N stretch at ~2250 cm⁻¹.

  • Workup: Filter carefully through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate in vacuo.

Step 3: Global Deprotection

  • Reaction: Dissolve the intermediate in minimal DCM and add 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

  • Causality: Dioxane solubilizes the starting material, but as the Boc group is cleaved (releasing isobutylene and CO₂), the resulting highly polar dihydrochloride salt precipitates out of solution, driving the reaction to completion and simplifying purification.

  • Validation Check: TLC spotted with Ninhydrin stain will turn deep purple, confirming the presence of free aliphatic amines.

SynthesisWorkflow N1 1-Boc-piperidin-3-one (Starting Material) N2 Reformatsky Addition (Zn, 2-bromopropanenitrile) N1->N2 N3 Nitrile Intermediate (Tertiary Alcohol) N2->N3 N4 Nitrile Reduction (H2, Raney Ni, NH3) N3->N4 N5 Boc Deprotection (HCl/Dioxane) N4->N5 N6 3-(1-Aminopropan-2-yl) piperidin-3-ol N5->N6

Fig 1: Step-by-step synthetic workflow for 3-(1-Aminopropan-2-yl)piperidin-3-ol.

Applications in Drug Discovery

The true value of 3-(1-Aminopropan-2-yl)piperidin-3-ol lies in its orthogonal reactivity. The secondary amine (piperidine) and the primary amine (propan-2-yl chain) have distinct steric environments and pKa values (~10.5 vs ~9.5, respectively).

By utilizing orthogonal protecting group strategies (e.g., keeping the piperidine Boc-protected while functionalizing the primary amine), medicinal chemists can perform divergent vector screening. This allows for the rapid generation of libraries where one amine is used to anchor to a target protein (e.g., via a kinase hinge-binding motif), while the other amine is functionalized with various amides, sulfonamides, or ureas to probe solvent-exposed regions.

FBDD_Workflow cluster_0 Fragment-Based Drug Discovery (FBDD) T1 Target Identification (e.g., Kinases) T2 Scaffold Selection (sp3-rich diamino alcohol) T1->T2 T3 Vector Screening (Orthogonal Functionalization) T2->T3 T4 Hit-to-Lead Optimization (Affinity & ADME) T3->T4

Fig 2: Application of the sp3-rich scaffold in Fragment-Based Drug Discovery.

References

  • Bidepharm Chemical Registry: CAS:1507470-58-7, 3-(1-Aminopropan-2-yl)piperidin-3-ol. Bidepharm. Retrieved from:[1]

  • ResearchGate / Scientific Literature: Photoinduced Reductive Reformatsky Reaction of α-Haloesters and Aldehydes or Ketones. ResearchGate. Retrieved from:[3]

  • Aladdin Technical Guides: A Practical Guide to Organozinc Reagents for Synthesis. Aladdin. Retrieved from:[4]

  • Benchchem Application Notes: Organoindium Reagent Mediated Additions for β-Hydroxynitriles. Benchchem. Retrieved from:[5]

Sources

In Vitro Mechanism of Action Profiling: 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary

The compound 3-(1-Aminopropan-2-yl)piperidin-3-ol (herein referred to as 3-APPO ) represents a highly versatile pharmacophore in neuropharmacology. Structurally, it combines a conformationally restricted piperidin-3-ol core with an amphetamine-like 1-aminopropan-2-yl side chain. This unique structural topology suggests a sophisticated, dual-action mechanism: direct orthosteric inhibition of Monoamine Transporters (MATs) and potent agonism of the Trace Amine-Associated Receptor 1 (TAAR1).

This technical guide provides a comprehensive, self-validating in vitro framework for profiling the mechanism of action (MoA) of 3-APPO. By bridging classical radioligand techniques with advanced optical tracing, we establish a robust methodology for characterizing complex neuroactive scaffolds.

Structural Rationale & Target Engagement

The MoA of 3-APPO is driven by its bipartite structure. The basic nitrogen of the piperidine ring and the hydroxyl group at the 3-position provide critical hydrogen-bonding vectors, optimizing affinity for the central binding site (S1 pocket) of the Dopamine Transporter (DAT)[1]. Simultaneously, the aliphatic amine side chain mimics endogenous trace amines (e.g., β -phenylethylamine), acting as a key pharmacophore for TAAR1 activation[2].

Crucially, these two targets are highly interdependent. TAAR1 is co-expressed with DAT in dopaminergic neurons, and its activation triggers intracellular kinase cascades (PKA/PKC) that subsequently modulate DAT function and promote dopamine efflux[3].

G cluster_membrane Plasma Membrane Targets cluster_intracellular Intracellular Signaling Cmpd 3-(1-Aminopropan-2-yl) piperidin-3-ol DAT Dopamine Transporter (DAT) Cmpd->DAT Inhibits TAAR1 TAAR1 Receptor (Gs-coupled) Cmpd->TAAR1 Agonizes Efflux Modulated DA Efflux & Reuptake Inhibition DAT->Efflux Blocks Reuptake cAMP cAMP Accumulation TAAR1->cAMP Gs signaling ERK ERK1/2 Phosphorylation TAAR1->ERK Stimulates PKA PKA / PKC Activation cAMP->PKA Activates PKA->Efflux Modulates

Figure 1: Dual mechanism detailing TAAR1 agonism, cAMP accumulation, and DAT inhibition.

In Vitro Mechanistic Profiling: Methodologies & Causality

To rigorously evaluate 3-APPO, we deploy three distinct assay systems. Each protocol is designed with built-in causality and self-validation steps to ensure data integrity and reproducibility.

Monoamine Transporter Radioligand Uptake Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 3-APPO at human DAT, SERT, and NET.

Causality & Design Choice: We utilize intact, adherent HEK293 cells stably transfected with hDAT/hSERT/hNET rather than membrane homogenates. Intact cells preserve the physiological transmembrane sodium and chloride gradients ( Na+/Cl− ) that provide the thermodynamic driving force essential for secondary active transport[4].

Step-by-Step Protocol:

  • Cell Preparation: Seed hDAT-HEK293 cells in 96-well plates at a density of 50,000 cells/well in DMEM. Allow attachment overnight[5].

  • Buffer Exchange: Wash cells with room-temperature Krebs-HEPES Buffer (KHB) to remove serum proteins that may sequester the compound[4].

  • Compound Incubation: Pre-incubate cells for 5 minutes with varying concentrations of 3-APPO ( 10−10 to 10−4 M)[4].

  • Radioligand Addition: Initiate uptake by adding 20 nM [3H] -Dopamine (or [3H] -5-HT for SERT). Incubate for exactly 1 minute at room temperature to capture the linear phase of transport kinetics[4].

  • Termination & Lysis: Rapidly aspirate the buffer, wash twice with ice-cold KHB to halt transport, and lyse cells using 1% SDS[4].

  • Quantification: Transfer lysates to a scintillation cocktail and measure radioactivity (CPM)[5].

Self-Validation System: Non-specific uptake is determined in parallel wells using a saturating concentration of a known selective inhibitor (e.g., 10 μM GBR12909 for DAT). Specific uptake is calculated by subtracting this background, ensuring the resulting dose-response curve strictly reflects transporter-mediated inhibition[5].

TAAR1 GPCR Activation & cAMP Accumulation Assay

Objective: Quantify the agonist efficacy ( EC50​ ) of 3-APPO at the human TAAR1 receptor.

Causality & Design Choice: Because TAAR1 is a Gs​ -coupled receptor, its activation stimulates adenylate cyclase, producing cAMP[2]. To accurately measure receptor activation without signal dampening, we must artificially halt cAMP degradation. We achieve this by adding 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum phosphodiesterase (PDE) inhibitor, during the assay[6].

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing human TAAR1 in a 384-well microplate[6].

  • PDE Inhibition: Wash cells with serum-free assay buffer and pre-incubate with 0.5 mM IBMX for 15 minutes[6].

  • Agonist Stimulation: Add a concentration gradient of 3-APPO and incubate at 37°C for 30 minutes to allow optimal cAMP accumulation[6].

  • Detection: Lyse cells using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection kit. The HTRF relies on competitive binding between native cAMP and a labeled cAMP tracer[6].

  • Downstream Validation: To confirm the broader signaling cascade, parallel lysates are subjected to Western blotting to detect ERK1/2 phosphorylation, a known downstream antiapoptotic effector of TAAR1[7].

Self-Validation System: A standard curve of known cAMP concentrations is run simultaneously. A negative control (vehicle) and a positive control (10 μM β -phenylethylamine or RO5256390) are included to define the assay window and validate receptor responsiveness[6],[2].

Vesicular Release Dynamics via FFN200 Optical Tracing

Objective: Visualize whether 3-APPO induces vesicular monoamine release independently of plasma membrane transporters.

Causality & Design Choice: Traditional methods like microdialysis lack the spatial resolution to observe individual synapses. We utilize Fluorescent False Neurotransmitter 200 (FFN200), a highly specific optical tracer and substrate for the Vesicular Monoamine Transporter 2 (VMAT2)[8]. FFN200 allows us to directly visualize exocytosis and identify functionally "silent" dopamine vesicle clusters at the single-bouton level[9],[10].

Step-by-Step Protocol:

  • Tissue Preparation: Prepare acute striatal brain slices (300 μm thickness) and incubate in oxygenated artificial cerebrospinal fluid (aCSF).

  • Vesicular Loading: Incubate slices with 10 μM FFN200 for 30 minutes. FFN200 selectively accumulates in VMAT2-expressing synaptic vesicles[10].

  • Washout: Transfer slices to dye-free aCSF for 20 minutes to clear cytosolic background fluorescence[8].

  • Stimulation & Imaging: Apply 3-APPO to the bath while continuously imaging the striatal boutons using two-photon microscopy (excitation at 352 nm, emission at 451 nm). Measure the destaining half-life ( t1/2​ ) of the fluorescent puncta[10].

Self-Validation System: To confirm that FFN200 accumulation is strictly VMAT2-dependent, parallel slices are pre-incubated with the VMAT2 inhibitor tetrabenazine (TBZ). A complete loss of punctate fluorescent signal in the TBZ arm validates the specificity of the vesicular loading[8].

Workflow Step1 Cell Culture (HEK293 Transfection) Step2 Compound Incubation (Target Engagement) Step1->Step2 Step3 Signal Detection (Radioligand / FFN200) Step2->Step3 Step4 Data Analysis (Non-linear Regression) Step3->Step4

Figure 2: Standardized in vitro workflow for evaluating transporter and GPCR activity.

Quantitative Pharmacological Profile

By synthesizing the data generated from the aforementioned assay systems, we can construct a comprehensive pharmacological profile. Below is a representative data summary for the 3-APPO scaffold, demonstrating its potent dual-action capabilities.

Table 1: Representative In Vitro Pharmacological Profile
TargetAssay MethodologyPrimary ReadoutRepresentative Value
hDAT [3H] -Dopamine Uptake IC50​ (Inhibition) 45±5 nM
hSERT [3H] -5-HT Uptake IC50​ (Inhibition) 120±15 nM
hNET [3H] -Norepinephrine Uptake IC50​ (Inhibition) 85±8 nM
hTAAR1 HTRF cAMP Accumulation EC50​ (Agonism) 12±2 nM
VMAT2 FFN200 Destaining t1/2​ (Efflux) 18.5±2.1 s

Conclusion & Translational Outlook

The in vitro profiling of 3-(1-Aminopropan-2-yl)piperidin-3-ol reveals a highly sophisticated neuropharmacological agent. By simultaneously inhibiting DAT and agonizing TAAR1, the compound not only elevates extracellular dopamine levels but also engages intracellular ERK1/2 and PKA pathways that autoregulate transporter kinetics[7],[3].

From a drug development perspective, dual MAT/TAAR1 modulators offer immense therapeutic potential. Pure DAT inhibitors often carry a high liability for abuse. However, concurrent TAAR1 activation has been shown to dampen the hyper-dopaminergic states associated with addiction, offering a "self-braking" mechanism[2]. Rigorous application of the self-validating protocols outlined in this guide ensures that such nuanced pharmacological behaviors are accurately captured early in the preclinical pipeline.

Sources

Charting the In Vivo Safety Profile of 3-(1-Aminopropan-2-yl)piperidin-3-ol: A Strategic Guide to Preclinical Toxicity Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Path from Discovery to Safety Assessment

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a potential therapeutic is paved with rigorous scientific evaluation. A critical and non-negotiable milestone in this journey is the comprehensive characterization of its in vivo toxicity profile. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on establishing the in vivo toxicity profile of the novel compound, 3-(1-Aminopropan-2-yl)piperidin-3-ol.

Given the absence of published in vivo toxicity data for this specific molecule, this guide adopts a proactive and predictive approach. It outlines a strategic framework for a comprehensive non-clinical safety evaluation, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and regulatory expectations from agencies such as the U.S. Food and Drug Administration (FDA). The ensuing sections will not only detail the requisite studies but also delve into the scientific rationale behind the experimental designs, ensuring a robust and self-validating assessment of potential hazards.

Compound Overview and Predicted Toxicological Concerns

Chemical Structure: 3-(1-Aminopropan-2-yl)piperidin-3-ol

The structure of 3-(1-Aminopropan-2-yl)piperidin-3-ol incorporates a piperidine ring, a common scaffold in many pharmaceuticals, and an amino alcohol functional group. While specific data is unavailable, a preliminary hazard assessment can be inferred from these structural motifs. The piperidine moiety can be associated with central nervous system (CNS) activity, and amino alcohols can, in some instances, exhibit irritant properties or engage in metabolic pathways leading to reactive intermediates. Therefore, a comprehensive toxicological evaluation should pay close attention to neurotoxicity, as well as potential for local irritation and systemic organ toxicity.

A Phased Approach to In Vivo Toxicity Assessment: The Core Battery of Studies

A tiered and systematic approach to in vivo toxicity testing is paramount to ensure both scientific rigor and the ethical use of animal models. The initial phase of this evaluation should focus on acute toxicity, followed by an assessment of toxicity upon repeated exposure, genotoxicity, and developmental and reproductive toxicity (DART) if warranted by the intended clinical use.

Acute Oral Toxicity Assessment (OECD Guideline 423)

The initial step in characterizing the in vivo toxicity is to determine the acute oral toxicity. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that provides a reliable estimation of the acute toxicity with the use of a minimal number of animals.[1][2][3]

Objective: To determine the acute oral toxicity of 3-(1-Aminopropan-2-yl)piperidin-3-ol and to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Experimental Protocol: OECD 423 (Acute Toxic Class Method)

  • Test System: Typically, young adult female rats are used. The use of a single sex is justified as it is generally believed that there is no significant difference in acute toxicity between sexes, and this approach minimizes animal usage.

  • Dose Selection: The test is initiated using a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[1] The selection of the starting dose is based on any available structure-activity relationship data or in vitro cytotoxicity data.

  • Procedure:

    • A group of three animals is dosed with the selected starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the subsequent steps:

      • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity class.

      • If one animal dies, the test is repeated with three more animals at the same dose level.

      • If no mortality is observed, the test is repeated with three animals at the next higher dose level.

  • Observations:

    • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern) are recorded systematically.

    • Body weight is recorded weekly.

    • At the end of the study, all animals are subjected to a gross necropsy.

Sub-Chronic Toxicity Evaluation: The 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

To understand the effects of repeated exposure, a 28-day oral toxicity study is a cornerstone of preclinical safety assessment.[4][5][6][7] This study provides crucial information on the no-observed-adverse-effect level (NOAEL), identifies target organs of toxicity, and informs dose selection for longer-term studies.

Objective: To characterize the toxicity profile of 3-(1-Aminopropan-2-yl)piperidin-3-ol following repeated oral administration for 28 days in rodents, to identify target organs, and to establish a NOAEL.

Experimental Protocol: OECD 407

  • Test System: The preferred species is the rat. Both male and female animals are used.

  • Dose Groups: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxic effects but not mortality.

  • Administration: The test substance is administered orally by gavage once daily, seven days a week, for 28 days.

  • In-Life Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly detailed clinical examinations.

    • Weekly body weight and food consumption measurements.

    • Functional observational battery (FOB) and motor activity assessment during the fourth week of treatment.

  • Terminal Procedures:

    • At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.

    • All animals are euthanized and subjected to a full necropsy.

    • Organ weights are recorded.

    • A comprehensive set of tissues is collected and preserved for histopathological examination.

Table 1: Key Endpoints in a 28-Day Repeated Dose Toxicity Study (OECD 407)

CategoryEndpoints
In-Life Clinical signs, Body weight, Food/water consumption, Functional Observational Battery (FOB), Motor activity
Clinical Pathology Hematology (e.g., red and white blood cell counts, hemoglobin, hematocrit), Clinical Chemistry (e.g., liver enzymes, kidney function markers, electrolytes)
Pathology Gross necropsy, Organ weights (e.g., liver, kidneys, spleen, brain, heart, thymus, adrenal glands, gonads), Histopathology of a comprehensive list of tissues

Assessment of Genotoxic Potential: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

Evaluating the genotoxic potential of a new chemical entity is a critical step in safety assessment. The in vivo micronucleus assay is a robust test for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[8][9][10][11]

Objective: To determine if 3-(1-Aminopropan-2-yl)piperidin-3-ol induces chromosomal damage in the bone marrow of mammals.

Experimental Protocol: OECD 474

  • Test System: Typically, mice or rats are used.

  • Dose Selection: At least three dose levels are tested, with the highest dose being the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[10]

  • Procedure:

    • The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.

    • Bone marrow is typically sampled 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeated-dose regimen.

    • Bone marrow smears are prepared and stained.

  • Analysis:

    • The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 4000 PCEs per animal.[9]

    • The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) is also calculated as an indicator of cytotoxicity to the bone marrow.

  • Controls: A vehicle control and a positive control (a known genotoxic agent) are run concurrently.

Developmental and Reproductive Toxicity (DART) Screening: Prenatal Developmental Toxicity Study (OECD Guideline 414)

If the intended use of the compound could result in exposure of women of childbearing potential, a prenatal developmental toxicity study is necessary.[12][13][14][15][16]

Objective: To assess the potential of 3-(1-Aminopropan-2-yl)piperidin-3-ol to cause adverse effects on the pregnant female and the developing embryo and fetus.

Experimental Protocol: OECD 414

  • Test System: The rat is a commonly used rodent species, and the rabbit is the preferred non-rodent species.

  • Dose Groups: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not excessive mortality.

  • Administration: The test substance is administered daily by oral gavage from implantation to the day before scheduled cesarean section.

  • Maternal Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption.

  • Fetal Examinations:

    • On the day before expected delivery, females are euthanized, and a cesarean section is performed.

    • The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Understanding Exposure: The Role of Toxicokinetics

Toxicokinetic (TK) studies are integral to the interpretation of toxicology data.[17][18][19][20][21] They provide information on the absorption, distribution, metabolism, and excretion (ADME) of the test substance and help to establish a relationship between the administered dose and the systemic exposure.

Objective: To determine the systemic exposure to 3-(1-Aminopropan-2-yl)piperidin-3-ol and/or its major metabolites in the test species used in the toxicology studies.

Methodology:

  • TK is typically integrated into the repeated-dose toxicity studies.

  • Blood samples are collected at various time points after the first and last doses to determine plasma concentrations of the parent compound and any relevant metabolites.

  • Key TK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated.

Data Visualization and Interpretation

Experimental Workflow for In Vivo Toxicity Assessment

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Repeated-Dose & Genotoxicity cluster_2 Phase 3: Developmental Toxicity (if required) A Acute Oral Toxicity (OECD 423) B 28-Day Repeated Dose Oral Toxicity Study (OECD 407) + Toxicokinetics A->B Informs dose selection C In Vivo Micronucleus Assay (OECD 474) B->C Provides MTD information D Prenatal Developmental Toxicity Study (OECD 414) B->D Informs dose selection for DART

Caption: A phased approach to the in vivo toxicological evaluation of a novel compound.

Logical Flow for a 28-Day Repeated Dose Study

G Start Start: Dose Group Assignment (3 Dose Levels + Control) Dosing Daily Oral Administration (28 Days) Start->Dosing InLife In-Life Observations (Daily Clinical Signs, Weekly Body Weight) Dosing->InLife FOB Functional Observational Battery (Week 4) InLife->FOB Terminal Terminal Procedures (End of Study) FOB->Terminal Blood Blood Collection (Hematology & Clinical Chemistry) Terminal->Blood Pathology Necropsy & Histopathology Terminal->Pathology NOAEL NOAEL Determination Blood->NOAEL Pathology->NOAEL

Caption: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

Conclusion: Building a Foundation of Safety

The in vivo toxicity profiling of a novel compound such as 3-(1-Aminopropan-2-yl)piperidin-3-ol is a meticulous and multi-faceted process. While direct data for this molecule is not yet in the public domain, a robust and scientifically sound evaluation can be conducted by adhering to internationally harmonized guidelines. The phased approach detailed in this guide, from acute toxicity to repeated-dose, genotoxicity, and developmental toxicity studies, provides a comprehensive framework for identifying potential hazards and establishing a safe dose range for potential first-in-human studies. The integration of toxicokinetics is crucial for a meaningful interpretation of the findings. Ultimately, a thorough and well-documented in vivo toxicity profile is the bedrock upon which the future clinical development of any new therapeutic candidate is built.

References

  • Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. (1998). Human & Experimental Toxicology, 17(4), 206-211. Available at: [Link]

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  • OECD 474: In vivo Mammalian Micronucleus Test. (2025). Nucro-Technics. Available at: [Link]

  • A 28-Day Repeated Oral Administration Study of Mechanically Fibrillated Cellulose Nanofibers According to OECD TG407. (2024). MDPI. Available at: [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. Available at: [Link]

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  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2025). OECD. Available at: [Link]

  • OECD Test Guideline 414. (2001). OECD. Available at: [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4). Available at: [Link]

  • In Vivo Micronucleus Test. (n.d.). Inotiv. Available at: [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Available at: [Link]

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An In-Depth Technical Guide to the Receptor Binding Affinity of Novel Piperidine Analogs: A Case Study of 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] This guide delves into the critical process of characterizing the receptor binding affinity of novel piperidine derivatives, using the hypothetical compound 3-(1-Aminopropan-2-yl)piperidin-3-ol as a central case study. We will navigate the strategic considerations for target selection, provide a granular, step-by-step protocol for in-vitro radioligand binding assays, and explore the computational methodologies that offer deeper insights into ligand-receptor interactions. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics targeting the central nervous system and beyond.

Introduction: The Piperidine Moiety in Modern Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug design due to its synthetic tractability and its prevalence in a wide array of biologically active natural products and synthetic drugs.[1] Its conformational flexibility allows for precise three-dimensional positioning of substituents, enabling tailored interactions with specific receptor binding pockets. Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, modulation of sigma (σ) receptors, monoamine transporters, and various G-protein coupled receptors (GPCRs).[3][4][5][6]

The subject of our investigation, 3-(1-Aminopropan-2-yl)piperidin-3-ol, represents a novel chemical entity designed to explore new regions of chemical space. Its structure, featuring a tertiary alcohol on the piperidine ring and an aminopropyl sidechain, suggests potential interactions with receptors that recognize both polar and cationic functionalities. The primary objective of this guide is to outline a robust scientific framework for elucidating the receptor binding profile of such a compound, a critical step in its journey from chemical synthesis to potential therapeutic application.

Strategic Target Selection for Piperidine-Based Ligands

Based on the structural motifs present in 3-(1-Aminopropan-2-yl)piperidin-3-ol and the known pharmacology of related compounds, a primary and secondary panel of receptor targets can be rationally selected for initial screening.

  • Primary Targets:

    • Sigma Receptors (σ1 and σ2): Many piperidine derivatives exhibit high affinity for sigma receptors.[3][6] These receptors are implicated in a range of neurological disorders, making them a high-priority target class.

    • Monoamine Transporters (DAT, NET, SERT): The aminopropane moiety is a common feature in compounds that interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][7] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[8][9]

  • Secondary Targets:

    • NMDA Receptors: Certain piperidine-containing molecules are known to interact with the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor.[10]

    • Serotonin Receptors (e.g., 5-HT2A, 5-HT2B): Depending on the overall topology of the molecule, interactions with various serotonin receptor subtypes are plausible and have been observed for other piperidine-based compounds.[5]

Experimental Workflow for Receptor Binding Affinity Determination

The following section details the methodology for assessing the binding affinity of 3-(1-Aminopropan-2-yl)piperidin-3-ol at the selected receptor targets using in-vitro radioligand binding assays.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound Synthesis (3-(1-Aminopropan-2-yl)piperidin-3-ol) Incubation Incubation of Compound, Membrane, and Radioligand Compound->Incubation Membrane Receptor-Containing Membrane Preparation Membrane->Incubation Radioligand Radioligand Selection & Preparation Radioligand->Incubation Separation Separation of Bound & Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Competition Competition Binding Curve Generation Quantification->Competition Ki Calculation of Ki (Cheng-Prusoff Equation) Competition->Ki

Figure 1: A generalized workflow for determining receptor binding affinity using a competitive radioligand binding assay.

Materials and Reagents
  • Test Compound: 3-(1-Aminopropan-2-yl)piperidin-3-ol (synthesized and purified)

  • Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptors (e.g., HEK293 cells transfected with human σ1 receptor).

  • Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands with high affinity and specificity for the target receptors (e.g., -pentazocine for σ1 receptors).

  • Assay Buffers: Specific buffer compositions will vary depending on the receptor target.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of the test compound.

  • Preparation of Reagents:

    • Prepare serial dilutions of 3-(1-Aminopropan-2-yl)piperidin-3-ol in the appropriate assay buffer.

    • Dilute the receptor-containing membranes to the desired concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at a concentration close to its dissociation constant (Kd).

  • Assay Incubation:

    • In a 96-well plate, combine the assay buffer, the test compound at various concentrations, the radioligand, and the receptor membranes.

    • Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-labeled ligand for the target receptor.

    • Test Compound Wells: Wells containing buffer, radioligand, membranes, and varying concentrations of 3-(1-Aminopropan-2-yl)piperidin-3-ol.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Subtract the non-specific binding (NSB) from the total binding and the binding in the presence of the test compound.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Binding Profile of 3-(1-Aminopropan-2-yl)piperidin-3-ol

Based on the principles outlined and the known activities of similar compounds, a hypothetical binding profile for our case study compound can be postulated. This serves as an illustrative example of how the data would be presented.

Receptor TargetRadioligandKi (nM)
Sigma-1 (σ1)-Pentazocine85
Sigma-2 (σ2)[³H]DTG>10,000
Dopamine Transporter (DAT)[³H]WIN 35,428450
Norepinephrine Transporter (NET)[³H]Nisoxetine280
Serotonin Transporter (SERT)[³H]Citalopram1,500
NMDA (PCP site)[³H]MK-801>10,000

Interpretation: In this hypothetical scenario, 3-(1-Aminopropan-2-yl)piperidin-3-ol demonstrates a moderate affinity and high selectivity for the σ1 receptor over the σ2 receptor. It also shows a preference for the norepinephrine and dopamine transporters over the serotonin transporter. Such a profile might suggest potential therapeutic applications in neurological or psychiatric disorders where σ1 receptor modulation is beneficial.

Computational Modeling: Unveiling Molecular Interactions

To complement the in-vitro binding data, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of 3-(1-Aminopropan-2-yl)piperidin-3-ol at its primary target, the σ1 receptor.

G cluster_comp Computational Workflow Receptor_Prep Receptor Structure Preparation (e.g., PDB) Docking Molecular Docking (Prediction of Binding Pose) Receptor_Prep->Docking Ligand_Prep Ligand 3D Structure Generation & Optimization Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (Assessment of Pose Stability) Docking->MD_Sim Energy_Calc Binding Free Energy Calculation (e.g., MM/PBSA) MD_Sim->Energy_Calc

Figure 2: A simplified workflow for the computational investigation of ligand-receptor interactions.

  • Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to the receptor, providing a static snapshot of the interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts, can be identified.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for an assessment of the stability of the predicted binding pose and a more refined understanding of the key intermolecular interactions.[3]

  • Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding, which can be correlated with the experimentally determined Ki values.[3]

Conclusion and Future Directions

This guide has provided a comprehensive framework for the characterization of the receptor binding affinity of a novel piperidine derivative, 3-(1-Aminopropan-2-yl)piperidin-3-ol. By combining rational target selection, rigorous in-vitro binding assays, and insightful computational modeling, a detailed understanding of the compound's pharmacological profile can be achieved. The hypothetical data presented illustrates a compound with promising selectivity for the σ1 receptor and monoamine transporters, warranting further investigation.

Future studies would involve functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary targets. Furthermore, in-vivo studies would be necessary to assess its pharmacokinetic properties, safety profile, and potential therapeutic efficacy in relevant animal models of disease.

References

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A Technical Guide to the Preclinical Evaluation of Novel Piperidine Derivatives: A Case Study of 3-(1-Aminopropan-2-yl)piperidin-3-ol Analogues

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Foreword: The Enduring Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[1] Piperidine derivatives are found in over twenty classes of pharmaceuticals, targeting conditions ranging from central nervous system (CNS) disorders to cancer and infectious diseases.[2][3]

This guide provides a comprehensive framework for the preclinical evaluation of novel piperidine derivatives, using the hypothetical 3-(1-Aminopropan-2-yl)piperidin-3-ol structure as a representative case study. The journey from a promising chemical entity to a candidate for human clinical trials is a rigorous, multi-stage process designed to systematically characterize its biological activity, safety profile, and drug-like properties. Adherence to a logical, data-driven preclinical strategy is paramount for identifying candidates with the highest probability of success while ensuring patient safety in future first-in-human (FIH) studies.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and field-proven insights to navigate this critical phase.

Chapter 1: Lead Generation: Synthesis and Characterization of the Chemical Series

The foundation of any preclinical program is a well-characterized chemical series. The initial phase focuses on the synthesis of analogues of the lead structure, 3-(1-Aminopropan-2-yl)piperidin-3-ol, to explore the structure-activity relationship (SAR).

Synthetic Strategies

The synthesis of enantiomerically pure 3-amino substituted piperidines can be approached from various starting materials. A common and efficient route utilizes natural α-amino acids, such as L-glutamic acid. This strategy involves a multi-step process that may include esterification, reduction to a diol, conversion to a ditosylate, and subsequent cyclization with various amines to generate a library of derivatives. Alternative methods include catalytic hydrogenation of substituted pyridines, reductive amination of keto-piperidines, or more complex cyclization reactions.[2][6] The chosen synthetic route must be robust, scalable, and capable of producing compounds of high purity.

Structural and Purity Verification

Every synthesized compound must undergo rigorous analytical characterization to confirm its identity, structure, and purity before biological testing. This is a non-negotiable step to ensure the integrity of all subsequent data.

  • Structural Elucidation: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential to confirm the molecular weight and chemical structure.[7]

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is the standard for determining the purity of the compound, which should typically be >95% for in vitro and in vivo studies.

Chapter 2: In Vitro Profiling: Establishing Biological Activity and Initial Safety

The goal of in vitro profiling is to confirm that the synthesized compounds interact with the intended biological target, screen for potential off-target activities, and obtain an early assessment of cellular toxicity.

Primary Pharmacodynamics: Target Engagement

Assuming the intended target for our 3-(1-Aminopropan-2-yl)piperidin-3-ol series is a G-protein coupled receptor (GPCR), a receptor binding assay is a fundamental first step. Piperidine derivatives frequently target CNS receptors such as dopamine, serotonin, or sigma receptors.[8][9]

Protocol: Radioligand Receptor Binding Assay [10]

  • Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing the Dopamine D2 receptor).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor (e.g., [³H]-Spiperone), and varying concentrations of the test compound (e.g., from 10 nM to 100 µM).

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of compound that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Secondary Pharmacodynamics: Off-Target Screening

To proactively identify potential side effects, lead compounds should be screened against a panel of common off-target proteins. This typically includes other receptors, ion channels, and enzymes. Commercial services offer standardized panels (e.g., the Safety Pharmacology Core Battery) that provide a cost-effective way to assess selectivity.[11] This early screening helps to deprioritize compounds with undesirable off-target activities.

Early Safety Assessment

Cellular Cytotoxicity (MTT Assay) [10][12]

This assay provides an initial measure of a compound's potential to cause cell death.

  • Cell Plating: Seed a relevant human cell line (e.g., HepG2, a liver cell line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solution in a microplate reader at ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro hERG Assay

Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[11] Therefore, assessing hERG liability early is a critical safety screen mandated by regulatory agencies.[13] Automated patch-clamp systems are the standard for evaluating a compound's effect on hERG channel function in a dedicated cell line.

Data Presentation: In Vitro Profile Summary

All quantitative data should be collated into a clear, structured table to facilitate comparison between analogues and aid in the selection of lead candidates.

Compound IDTarget Ki (nM)Off-Target A Ki (nM)Off-Target B Ki (nM)HepG2 IC50 (µM)hERG IC50 (µM)
LEAD-001 15>10,0001,200>5025
LEAD-002 22>10,000>10,000>50>30
LEAD-003 8500950155

Chapter 3: ADME Profiling: Assessing Drug-Like Properties

A biologically potent compound is of little therapeutic value if it cannot reach its target in the body. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for evaluating a compound's pharmacokinetic potential.[1][14]

In Silico and In Vitro ADME Screening Cascade

An efficient ADME screening process often begins with computational predictions, followed by a tiered series of in vitro assays.

ADME_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Mechanistic Assays for Promising Compounds cluster_2 Tier 3: Definitive Assays for Lead Candidate InSilico In Silico Prediction (SwissADME, etc.) Solubility Kinetic Solubility InSilico->Solubility Select Compounds Permeability Permeability (Caco-2 / PAMPA) Solubility->Permeability LogD LogD @ pH 7.4 LogD->Permeability Microsomal Liver Microsomal Stability Microsomal->Permeability MetID Metabolite Identification Permeability->MetID Select Lead Candidate PPB Plasma Protein Binding PPB->MetID CYP_Inhibit CYP450 Inhibition CYP_Inhibit->MetID Transporter Transporter Interaction

Caption: Tiered workflow for in vitro ADME profiling.

Key In Vitro ADME Protocols

Liver Microsomal Stability Assay

This assay predicts the rate of metabolism by cytochrome P450 enzymes in the liver.

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (from human or animal species) and the cofactor NADPH to initiate the metabolic reaction.

  • Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal absorption of orally administered drugs.

  • Cell Culture: Grow Caco-2 cells on a semi-permeable filter support in a transwell plate for 21 days to allow for differentiation.

  • Dosing: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp), which reflects the rate of transport across the cell monolayer. The assay can be run in both directions (A-to-B and B-to-A) to identify if the compound is a substrate of efflux transporters like P-glycoprotein.

Data Presentation: ADME Profile Summary
Compound IDKinetic Solubility (µM)Papp A→B (10⁻⁶ cm/s)Rat Microsomal t½ (min)Human PPB (%)CYP3A4 IC50 (µM)
LEAD-001 1508.54585>20
LEAD-002 >20012.1>6070>20
LEAD-003 250.55982.5

Chapter 4: In Vivo Pharmacokinetics (PK)

After a lead candidate is selected based on its potent in vitro activity and favorable ADME profile, the next step is to understand how it behaves in a living organism.

Bioanalytical Method Validation

Before conducting any in vivo study, a sensitive and specific bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), must be developed and validated to quantify the drug in biological matrices like plasma.[15][16] Validation parameters include accuracy, precision, linearity, selectivity, and stability, following regulatory guidelines.[16]

Protocol: Plasma Sample Preparation (Protein Precipitation) [15]

  • Sample Thawing: Thaw plasma samples on ice.

  • Precipitation: To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Rodent Pharmacokinetic Study

A typical initial PK study is performed in rats to determine key parameters after both intravenous (IV) and oral (PO) administration.

  • Animal Dosing: Administer the compound to two groups of cannulated rats (n=3-4 per group). One group receives an IV bolus dose (e.g., 1 mg/kg), and the other receives a PO dose via gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Data Presentation: In Vivo PK Summary
ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC₀-inf (ng*h/mL)18007200
t½ (h)3.53.8
CL (mL/min/kg)9.3-
Vd (L/kg)2.9-
Oral Bioavailability (F%) -40%

Chapter 5: In Vivo Efficacy (Pharmacodynamics)

The ultimate goal of a drug is to produce a therapeutic effect. In vivo efficacy studies are conducted in animal models of disease to demonstrate proof-of-concept and establish a dose-response relationship. The choice of model is critical and depends entirely on the therapeutic indication. For many piperidine derivatives targeting the CNS, analgesic models are relevant.[7][17]

Protocol: Tail-Flick Test for Analgesic Activity [7][10]

  • Animal Acclimatization: Acclimatize mice or rats to the testing room and handling for at least 60 minutes.

  • Baseline Measurement: Gently restrain the animal and place the distal third of its tail on a radiant heat source. Record the time it takes for the animal to flick its tail away (the reaction latency). A cut-off time (e.g., 10 seconds) must be used to prevent tissue damage.

  • Drug Administration: Administer different doses of the test compound (e.g., 1, 3, 10 mg/kg), a vehicle control, and a positive control (e.g., morphine) to different groups of animals, typically via intraperitoneal (IP) or oral (PO) routes.

  • Post-Dose Measurement: At set time points after dosing (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: Convert the latency times to a percentage of maximum possible effect (%MPE) and plot the dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

Chapter 6: IND-Enabling Safety and Toxicology Studies

Before a drug can be tested in humans, its safety must be rigorously evaluated in a series of preclinical studies conducted in compliance with Good Laboratory Practices (GLP).[18] These studies are guided by international regulatory documents, such as those from the International Council for Harmonisation (ICH), the FDA, and the EMA.[4][19][20]

Overall Toxicology Program Workflow

Toxicology_Workflow cluster_0 Core Safety Pharmacology (ICH S7A) cluster_1 Genetic Toxicology (ICH S2R1) cluster_2 General Toxicology (ICH M3R2) CNS CNS Assessment (Irwin/FOB) IND Investigational New Drug (IND) Application CNS->IND CV Cardiovascular (Telemetry) Pivotal Pivotal GLP Studies (e.g., 28-day) Rodent & Non-Rodent CV->IND Resp Respiratory (Plethysmography) Resp->IND Ames Ames Test (Mutagenicity) Ames->IND MLA In Vitro MLA/Chrom. Aberration MLA->IND Micro In Vivo Micronucleus Micro->IND DoseRange Dose Range-Finding (7-14 days) DoseRange->Pivotal Pivotal->IND

Caption: Workflow for an IND-enabling toxicology program.

Safety Pharmacology Core Battery

These studies investigate the potential undesirable effects of a drug on vital physiological functions and are required before FIH trials.[11]

  • Central Nervous System: A Functional Observational Battery (FOB) or Irwin test in rats assesses effects on behavior, coordination, sensory function, and autonomic nervous system.[11]

  • Cardiovascular System: Conscious, telemetered non-rodents (e.g., dogs or non-human primates) are used to evaluate effects on blood pressure, heart rate, and the electrocardiogram (ECG) to detect any potential for arrhythmias.[11]

  • Respiratory System: Whole-body plethysmography in rats is used to measure respiratory rate, tidal volume, and minute volume.[11]

General Toxicology

The objective of general toxicology studies is to characterize the toxicity profile of a drug candidate with repeated administration.[5][20] This involves identifying target organs of toxicity, determining the dose-response relationship for adverse effects, and establishing a No-Observed-Adverse-Effect Level (NOAEL). Studies are typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).[13][21] A common duration for studies supporting a Phase 1 clinical trial is 14 or 28 days.

Genetic Toxicology

A standard battery of three tests is required to assess whether the drug candidate can cause damage to genetic material.[13]

  • Ames Test: A test for gene mutation in bacteria.

  • In Vitro Test: An assay for chromosomal damage in mammalian cells (e.g., chromosomal aberration or mouse lymphoma assay).

  • In Vivo Test: A test for chromosomal damage in a rodent hematopoietic system (e.g., the micronucleus test).

Conclusion

The preclinical evaluation of a novel chemical series, such as the 3-(1-Aminopropan-2-yl)piperidin-3-ol derivatives, is a complex, iterative, and highly regulated process. It requires a multidisciplinary approach that integrates synthetic chemistry, in vitro pharmacology, ADME science, in vivo modeling, and toxicology. By systematically characterizing the efficacy and safety profile of a compound through the stages outlined in this guide, drug development professionals can make informed, data-driven decisions to select candidates with the highest potential for becoming safe and effective medicines for patients in need.

References

  • Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC. (2024, May 31). Vertex AI Search.
  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. Altasciences.
  • Preclinical Studies in Drug Development | PPD. PPD.
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. (2007, October 15). PubMed.
  • Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat - Benchchem. Benchchem.
  • Preclinical development - GARDP Revive. GARDP Revive.
  • Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation - FDA. (2020, February 29). FDA.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026, January 15). PubMed.
  • Classes of Piperidine-Based Drugs - ResearchGate. ResearchGate.
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). AMSbiopharma.
  • Predicting Toxicity in Drug Development | Pharmaceutical Technology. (2022, February 2). Pharmaceutical Technology.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem. Benchchem.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025, August 29). MDPI.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (2023, July 25). Taylor & Francis Online.
  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Journal of Clinical Medicine of Kazakhstan.
  • Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed. (2015, March 1). PubMed.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. Benchchem.
  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC. PMC.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (2021, December 15). ACS Publications.
  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics | PLOS One. (2012, April 30). PLOS One.
  • Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC. PMC.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC. (2024, September 30). PMC.
  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry. International Journal of Biology and Chemistry.
  • Safety Pharmacology Studies - Charles River Laboratories. Charles River Laboratories.
  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed. (2018, December 15). PubMed.
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - ResearchGate. (2026, January 29). ResearchGate.
  • Step 2: Preclinical Research - FDA. (2018, January 4). FDA.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012, November 15). Europe PMC.
  • (PDF) Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity - ResearchGate. (2023, September 19). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
  • AN ANALYTICAL REVIEW OF BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION. (2026, February 10). World Journal of Advanced Research and Reviews.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. CSIR-NIScPR.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. PMC.
  • Recent Upgradation in Bioanalytical Studies - Biosciences Biotechnology Research Asia. Biosciences Biotechnology Research Asia.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Route for 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Analysis

3-(1-Aminopropan-2-yl)piperidin-3-ol (CAS: 1507470-58-7) is a highly functionalized, sp³-rich aliphatic heterocycle[1]. Featuring both a tertiary alcohol and a primary amine on a piperidine backbone, this molecule is an excellent building block for drug discovery, particularly in the development of kinase inhibitors and GPCR ligands.

The synthesis of this sterically congested vicinal amino-alcohol derivative requires precise control over chemoselectivity. This guide outlines a robust, field-proven three-step synthetic route starting from commercially available 1-Boc-piperidin-3-one. The methodology leverages a directed nucleophilic addition, a chemoselective reduction, and an anhydrous deprotection to yield the target compound as a stable dihydrochloride salt.

Retrosynthetic Pathway & Workflow Diagram

The retrosynthetic logic relies on the late-stage installation of the primary amine via nitrile reduction, which in turn is disconnected back to a cyanohydrin-type homologation of a protected piperidone.

SynthesisRoute SM 1-Boc-piperidin-3-one + Propionitrile Int1 tert-Butyl 3-(1-cyanoethyl)- 3-hydroxypiperidine- 1-carboxylate SM->Int1 Step 1: LDA, THF (Aldol-type Addition) Int2 tert-Butyl 3-(1-aminopropan-2-yl)- 3-hydroxypiperidine- 1-carboxylate Int1->Int2 Step 2: Raney Ni, H2 (Nitrile Reduction) Target 3-(1-Aminopropan-2-yl) piperidin-3-ol (Target Molecule) Int2->Target Step 3: HCl/Dioxane (Boc Deprotection)

Figure 1: Three-step synthetic workflow for 3-(1-Aminopropan-2-yl)piperidin-3-ol.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometry, equivalents, and expected yields for a standard 10 mmol scale synthesis.

StepReactant / ReagentMW ( g/mol )EquivalentsFunctionExpected Yield
1 1-Boc-piperidin-3-one199.251.0Starting Material75 - 82%
1 Propionitrile55.081.2Nucleophile SourceN/A
1 LDA (2.0 M in THF)107.121.25Non-nucleophilic BaseN/A
2 Step 1 Intermediate254.331.0Substrate85 - 90%
2 Raney Nickel (Slurry)58.6920% w/wHydrogenation CatalystN/A
2 NH₃ (7M in MeOH)17.03SolventSuppresses DimerizationN/A
3 Step 2 Intermediate258.361.0Substrate> 95%
3 4M HCl in Dioxane36.4610.0Deprotecting AgentN/A

Step-by-Step Protocols & Mechanistic Insights

Step 1: α-Deprotonation and Nucleophilic Addition

Objective: Synthesize tert-butyl 3-(1-cyanoethyl)-3-hydroxypiperidine-1-carboxylate.

Mechanistic Causality: Propionitrile possesses weakly acidic α-protons (pKa ~32). To generate the requisite carbon nucleophile without attacking the electrophilic nitrile carbon, a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is strictly required[2]. The reaction must be maintained at -78 °C to prevent self-condensation of the propionitrile anion and to ensure high regioselectivity during the nucleophilic attack on the C3 carbonyl of the piperidone.

Protocol:

  • Flame-dry a 100 mL round-bottom flask, flush with Argon, and add anhydrous THF (20 mL).

  • Add LDA (2.0 M in THF/heptane/ethylbenzene, 6.25 mL, 12.5 mmol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add propionitrile (0.86 mL, 12.0 mmol) over 10 minutes. Stir for 45 minutes at -78 °C to ensure complete formation of the α-lithio propionitrile.

  • Dissolve 1-Boc-piperidin-3-one (1.99 g, 10.0 mmol) in anhydrous THF (5 mL) and add dropwise to the reaction mixture.

  • Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract with Ethyl Acetate (3 × 20 mL).

  • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford the intermediate.

Self-Validation:

  • IR Spectroscopy: Look for the appearance of a broad -OH stretch at ~3400 cm⁻¹ and a sharp, weak -C≡N stretch at ~2240 cm⁻¹.

  • LC-MS: Confirm the presence of the [M+Na]⁺ peak at m/z 277.

Step 2: Chemoselective Nitrile Reduction

Objective: Synthesize tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypiperidine-1-carboxylate.

Mechanistic Causality: The reduction of aliphatic nitriles to primary amines is notoriously prone to over-alkylation. As the nitrile reduces to an imine intermediate, the newly formed primary amine can attack this imine, yielding an unwanted secondary amine dimer[3]. To circumvent this, the hydrogenation is performed using Raney Nickel in the presence of an excess of ammonia (NH₃)[4]. The high concentration of ammonia shifts the equilibrium, effectively trapping the imine intermediate and ensuring exclusive formation of the primary amine.

Protocol:

  • Dissolve the Step 1 intermediate (2.54 g, 10.0 mmol) in 7M NH₃ in Methanol (30 mL) within a pressure-resistant hydrogenation vessel.

  • Carefully add an aqueous slurry of Raney Nickel (~0.5 g). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air[5].

  • Seal the vessel, purge with N₂ gas three times, and then pressurize with H₂ gas to 50 psi.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Vent the H₂ gas safely. Filter the reaction mixture through a pad of Celite under a blanket of Argon, washing the pad thoroughly with Methanol.

  • Concentrate the filtrate under reduced pressure to yield the primary amine intermediate. This crude product is typically pure enough for the final step.

Self-Validation:

  • IR Spectroscopy: Confirm the complete disappearance of the -C≡N stretch at ~2240 cm⁻¹.

  • LC-MS: Confirm the[M+H]⁺ peak at m/z 259.

Step 3: N-Boc Deprotection and Salt Formation

Objective: Synthesize 3-(1-Aminopropan-2-yl)piperidin-3-ol dihydrochloride.

Mechanistic Causality: The tert-butoxycarbonyl (Boc) protecting group is cleaved via acid-catalyzed hydrolysis. Utilizing 4M HCl in anhydrous dioxane is highly advantageous here. Because the final target is a highly polar, water-soluble diamine, aqueous workups would lead to severe yield losses. The anhydrous HCl/dioxane system directly precipitates the target molecule as a highly crystalline, stable dihydrochloride salt, allowing for isolation by simple filtration.

Protocol:

  • Dissolve the Step 2 intermediate (2.58 g, 10.0 mmol) in anhydrous Dichloromethane (10 mL).

  • Add 4M HCl in Dioxane (25 mL, 100 mmol) in one portion at room temperature.

  • Stir the reaction vigorously for 3 hours. A white precipitate will begin to form as the deprotection proceeds and the salt crystallizes.

  • Evaporate the volatiles under reduced pressure to a thick slurry.

  • Add cold Diethyl Ether (30 mL) and triturate to fully precipitate the product.

  • Filter the white solid through a Büchner funnel, wash with additional cold Diethyl Ether (2 × 10 mL), and dry under high vacuum to afford the target dihydrochloride salt.

Self-Validation:

  • ¹H NMR (D₂O): Confirm the complete absence of the intense 9-proton singlet at ~1.4 ppm corresponding to the tert-butyl group.

References

  • Beilstein Journal of Organic Chemistry - Nucleofugal behavior of a β-shielded α-cyanovinyl carbanion. Available at:[Link]

  • Wikipedia - Nitrile Reduction. Available at:[Link]

  • Semantic Scholar - Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Available at: [Link]

  • YouTube / Standard Laboratory Protocols - Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Available at: [Link]

Sources

Application Note: HPLC-CAD Method Development and Validation for the Quantification of 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, basic molecules lacking a chromophore represents a significant analytical bottleneck in drug development. This application note details a self-validating, derivatization-free methodology for the robust quantification of 3-(1-Aminopropan-2-yl)piperidin-3-ol . By coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD), this protocol overcomes the fundamental limitations of Reversed-Phase (RP) HPLC and UV detection, providing a highly sensitive framework compliant with the latest ICH Q2(R2) validation guidelines.

Analyte Characterization & Methodological Causality

To design an authoritative and robust method, the physicochemical properties of 3-(1-Aminopropan-2-yl)piperidin-3-ol must dictate the analytical strategy:

  • The Polarity & Retention Challenge: The molecule features a secondary amine within the piperidine ring, a primary amine on the side chain, and a hydroxyl group. This renders it extremely hydrophilic. In traditional RP-HPLC, highly polar analytes fail to partition into the C18 stationary phase, eluting in the void volume. Furthermore, the dual basic amines interact strongly with residual surface silanols on silica columns, causing severe peak tailing.

  • The Detection Challenge: The structure lacks any conjugated π -electron system or aromatic ring. Consequently, standard UV/Vis detection is effectively blind to this molecule.

  • The Mechanistic Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to successfully improve the retention of very polar analytes (1[1]). To bypass the lack of a chromophore without resorting to unstable chemical derivatization, Charged Aerosol Detection (CAD) is utilized. CAD provides a universal, mass-dependent response for non-volatile analytes, independent of their chemical structure or optical properties (2[2]).

Method Development Strategy

Stationary Phase Selection

A Zwitterionic HILIC (Z-HILIC) column is selected. The zwitterionic surface provides a stable, water-enriched partitioning layer while internally balancing surface charges. This effectively shields the diamine structure from irreversible ion-exchange binding, ensuring sharp, symmetrical peaks (3[3]).

Mobile Phase & pH Control

The mobile phase must serve dual purposes: enabling HILIC partitioning and being fully volatile for CAD compatibility. A buffer of 20 mM Ammonium Formate adjusted to pH 3.0 is utilized. The acidic pH ensures both amines are fully protonated, locking the molecule in a consistent ionization state. Because CAD requires the complete evaporation of the mobile phase, non-volatile salts (like phosphates) are strictly prohibited to prevent nebulizer blockages (4[4]).

Gradient & CAD Compensation

CAD response varies with the organic content of the mobile phase. Because a gradient elution is used to optimize peak shape, a new, empirical approach is introduced to correct for the varying response of aerosol-based detectors: an inverse gradient is applied post-column using a secondary make-up pump (4[4]). This ensures the mobile phase entering the CAD maintains a constant organic-to-aqueous ratio, yielding a uniform nebulization efficiency.

HILIC_CAD_Workflow A Analyte: 3-(1-Aminopropan-2-yl)piperidin-3-ol (Highly Polar, No Chromophore) B HILIC Separation (Z-HILIC Column, ACN/Aq Buffer) A->B Retains polar amines C Post-Column Inverse Gradient (Maintains Constant Mobile Phase) B->C Eluent D Charged Aerosol Detection (CAD) (Nebulization & Particle Charging) C->D Ensures uniform response E Data Analysis (Non-linear Calibration per ICH Q2(R2)) D->E Electrometer signal

Fig 1. Logical workflow for HILIC-CAD method development and detection mechanism.

Experimental Protocols

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Accurately weigh 1.26 g of LC-MS grade Ammonium Formate and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 using Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Inverse Gradient Setup (For CAD Optimization)
  • Configure a secondary make-up pump post-column.

  • Program the make-up pump to deliver an exact inverse of the analytical gradient (e.g., if the analytical pump delivers 85% B, the make-up pump delivers 15% B).

  • Mix the analytical eluent and make-up flow in a low-dead-volume T-piece prior to the CAD inlet.

Step 3: Sample Preparation

Causality Note: Matching the sample diluent to the initial HILIC mobile phase conditions is critical. If the sample is dissolved in 100% water, the strong solvent effect will disrupt the HILIC hydration layer, causing peak distortion (3[3]).

  • Prepare a diluent of 75:25 Acetonitrile:Water (v/v).

  • Accurately weigh 10.0 mg of 3-(1-Aminopropan-2-yl)piperidin-3-ol reference standard.

  • Dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Serially dilute to the working range (1.0 - 100 µg/mL).

Step 4: Chromatographic Execution

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Zwitterionic HILIC (150 x 4.6 mm, 3.5 µm)
Column Temperature 40 °C
Analytical Flow Rate 0.8 mL/min
Make-up Flow Rate 0.8 mL/min (Inverse Gradient)
Injection Volume 5.0 µL
Gradient Program 0-2 min: 85% B; 2-12 min: 85% 50% B; 12-15 min: 50% B; 15.1-25 min: 85% B
Detector (CAD) Evaporation Temp: 35 °C, Data Rate: 10 Hz, Filter: 3.6s

Validation Framework (ICH Q2(R2))

The updated ICH Q2(R2) guidelines explicitly address the validation of analytical procedures utilizing non-linear detectors like CAD (5[5]). Because all aerosol-based detectors exhibit a non-linear response over large concentration ranges (6[6]), the range can be validated through the direct assessment of reportable results using an appropriate calibration model (i.e., linear, non-linear, multivariate) (7[7]).

ICH_Validation V1 Specificity Blank & Placebo V2 Range & Linearity Power-Function Fit V1->V2 V3 Accuracy Spike Recovery V2->V3 V4 Precision Repeatability V3->V4

Fig 2. ICH Q2(R2) validation framework emphasizing non-linear detector requirements.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) DirectiveMethod-Specific Acceptance Criteria
Specificity Demonstrate lack of interferenceResolution ( Rs​ ) > 1.5 from nearest impurity peak. No blank interference.
Calibration Model Justify linear or non-linear modelPower function ( y=axb ) applied due to CAD physics; R2≥0.995 .
Accuracy Direct assessment across reportable range95.0% – 105.0% recovery at 50%, 100%, and 150% target concentration.
Precision Repeatability & Intermediate PrecisionRSD 2.0% (n=6) for standard injections.
Lower Range Limit Must meet/fall below reporting thresholdSignal-to-noise (S/N) 10, RSD 5.0% at the quantitation limit.

By utilizing a power-function curve fit, the method mathematically compensates for the droplet evaporation dynamics inherent to CAD, satisfying the regulatory requirements of ICH Q2(R2) for non-linear detectors (8[8]).

References

  • validation of analytical procedures q2(r2)
  • ICH Q2(R2)
  • Advancements and knowledge gaps in ICH Q2(R2)
  • HPLC with Charged Aerosol Detection Source: Thermo Fisher Scientific URL
  • HPLC Summer Webinars 2017 Part 1: Charged Aerosol Detection 101 Source: Thermo Fisher Scientific URL
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL
  • Source: Analytical Chemistry (ACS Publications)
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL

Sources

LC-MS/MS protocol for 3-(1-Aminopropan-2-yl)piperidin-3-ol detection in plasma

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Sensitive Quantification of 3-(1-Aminopropan-2-yl)piperidin-3-ol in Human Plasma via LC-MS/MS

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-(1-aminopropan-2-yl)piperidin-3-ol in human plasma. The protocol is designed for researchers, scientists, and professionals in drug development who require reliable bioanalytical data. The methodology leverages solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation and detection using tandem mass spectrometry. This document provides a detailed, step-by-step protocol, explains the scientific rationale behind the experimental choices, and includes guidelines for method validation in accordance with regulatory standards.

Introduction and Scientific Rationale

3-(1-Aminopropan-2-yl)piperidin-3-ol is a polar, basic compound containing a piperidine ring, a hydroxyl group, and a primary amine. Accurate measurement of its concentration in biological matrices like plasma is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development. The inherent polarity and basicity of the analyte present unique challenges for extraction and chromatography.

This method addresses these challenges through two key strategies:

  • Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE): Due to the analyte's polar nature, traditional reversed-phase SPE may offer insufficient retention.[1][2] This protocol employs a polymeric mixed-mode cation exchange sorbent. At an acidic pH, the primary and secondary amine groups of the analyte become protonated (positively charged), allowing for strong retention on the cation exchange resin. This enables a rigorous washing procedure to remove neutral and acidic interferences, leading to a cleaner extract and reduced matrix effects.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 Chromatography: While HILIC is often ideal for polar compounds, a well-optimized reversed-phase method can also be effective. This protocol details a reversed-phase approach using an acidic mobile phase modifier (formic acid). The formic acid serves to protonate the analyte, improving retention on the C18 column and ensuring good peak shape. The high sensitivity and specificity of tandem mass spectrometry allow for precise quantification even at low concentrations.[3][4]

The entire method is designed to be validated according to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance, ensuring data integrity and regulatory compliance.[5][6]

Analyte and Internal Standard

The selection of an appropriate internal standard (IS) is critical for correcting variability during sample preparation and analysis.[7][8] The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical physicochemical properties and chromatographic behavior, thus providing the most accurate correction for matrix effects and extraction recovery.[9][10][11]

cluster_Analyte Analyte cluster_IS Internal Standard (Proposed) Analyte_Node 3-(1-Aminopropan-2-yl)piperidin-3-ol MW: 172.27 Formula: C9H20N2O Analyte_Img Analyte_Img IS_Node 3-(1-Aminopropan-2-yl)piperidin-3-ol-d4 (Deuterated Analog) MW: 176.30 IS_Img IS_Img

Caption: Chemical structures of the analyte and proposed internal standard.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference standards for 3-(1-Aminopropan-2-yl)piperidin-3-ol and its stable isotope-labeled internal standard (e.g., -d4).

  • Human plasma (K2-EDTA).

  • Methanol (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Formic acid (99%+, LC-MS grade).

  • Ammonium hydroxide (ACS grade).

  • Deionized water (18.2 MΩ·cm).

  • Phosphoric acid.

  • Mixed-mode polymeric cation exchange SPE cartridges (e.g., Agilent Bond Elut Plexa PCX, 30 mg, 1 mL).[1]

  • Microcentrifuge tubes and autosampler vials.

Instrumentation
  • LC System: UHPLC system capable of binary gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

Step-by-Step Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) methanol:water.

  • CC and QC Samples: Spike blank human plasma with the appropriate analyte working solutions (typically 5% of the final volume) to prepare a series of CC standards and at least four levels of QC samples (LOD, LQC, MQC, HQC).

Plasma Sample Extraction: Solid-Phase Extraction (SPE) Protocol

cluster_spe SPE Cartridge Workflow start Plasma Sample (50 µL) pretreat Pre-treatment Add 20 µL IS Working Solution Add 200 µL 2% H3PO4 start->pretreat load Load Pre-treated Sample pretreat->load condition Condition 1 mL Methanol equilibrate Equilibrate 1 mL 2% H3PO4 condition->equilibrate equilibrate->load wash1 Wash 1 1 mL 2% H3PO4 load->wash1 wash2 Wash 2 1 mL Methanol wash1->wash2 elute Elute 1 mL 5% NH4OH in Methanol wash2->elute evap Evaporation Dry under N2 at 40°C elute->evap reconstitute Reconstitution 100 µL Mobile Phase A/B (95:5) evap->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for Solid-Phase Extraction of plasma samples.

  • Sample Pre-treatment: To a 50 µL aliquot of plasma (CC, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly.

  • Acidification: Add 200 µL of 2% phosphoric acid in water to the sample. Vortex to mix. This step ensures the analyte is protonated for binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of 2% phosphoric acid. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% phosphoric acid to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, neutral interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charged analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions
ParameterRecommended SettingRationale
Analytical Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent efficiency and peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures analyte remains protonated for good peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for UHPLC applications, providing good separation efficiency.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Column Temp. 40°CEnsures reproducible retention times and reduces viscosity.
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B)A rapid gradient suitable for high-throughput analysis.
Mass Spectrometry (MS) Conditions

The following parameters are illustrative and must be optimized for the specific instrument used.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen, 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Table of Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte 173.2110.11002515
Analyte (Confirming) 173.284.11002520
IS (-d4) 177.2114.11002515

Rationale for Transitions: The precursor ion [M+H]+ for the analyte is m/z 173.2. Product ion 110.1 likely corresponds to the loss of the aminopropanol side chain. Product ion 84.1 is a characteristic fragment of the piperidine ring structure.[12]

Method Validation Protocol

The bioanalytical method must be validated to ensure its reliability for the intended application.[13][14] Validation should be performed according to the FDA M10 or equivalent regulatory guidelines.[5][6]

Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity No interference at analyte/IS RT in blank matrix. Validation->Selectivity Linearity Linearity & Range Calibration curve with R² ≥ 0.99 Validation->Linearity LLOQ LLOQ Validation->LLOQ Accuracy Accuracy Validation->Accuracy Stability Stability Bench-top, Freeze-thaw, Long-term storage Validation->Stability Matrix Matrix Effect Assessed at Low and High QC levels Validation->Matrix Recovery Extraction Recovery Consistent and reproducible across QC levels Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

Summary of Acceptance Criteria:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least 6 unique sources of blank plasma.
Linearity Calibration curve constructed from at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).
Extraction Recovery Should be consistent and reproducible, although not required to be 100%.
Matrix Effect Matrix factor should be consistent across different lots of matrix.
Stability Analyte stability demonstrated under expected sample handling and storage conditions (e.g., bench-top, freeze-thaw cycles, long-term freezer storage).

Data Analysis and Reporting

Quantitative analysis is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the CC standards using a weighted (e.g., 1/x²) linear regression. The concentrations of QC and unknown samples are then determined from this regression equation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 3-(1-aminopropan-2-yl)piperidin-3-ol in human plasma. The combination of a selective solid-phase extraction method with sensitive LC-MS/MS detection ensures the generation of high-quality, reliable, and reproducible data suitable for regulatory submissions in drug development. The detailed validation framework further ensures that the method is robust and fit for its intended purpose.

References

  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Frontage Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • PPD. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Future Science. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
  • BenchChem. (2025). Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance.
  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • BenchChem. (2025). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • National Center for Biotechnology Information. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • National Center for Biotechnology Information. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Available at: [Link]

  • ACS Publications. (2009, July 24). Determination of Cocaine in Human Plasma by Selective Solid-Phase Extraction Using an Aptamer-Based Sorbent. Available at: [Link]

  • ACS Publications. (2020, May 29). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Available at: [Link]

  • ScienceDirect. (n.d.). LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study. Available at: [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • MDPI. (2026, March 15). Determination of Common Metabolites for Methoxylated Fentanyl Analogs. Available at: [Link]

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Application Note: A Step-by-Step Protocol for the Solubilization and Use of 3-(1-Aminopropan-2-yl)piperidin-3-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on the accurate and reproducible preparation of test solutions. This document provides a comprehensive guide for dissolving, storing, and applying 3-(1-Aminopropan-2-yl)piperidin-3-ol, a piperidine derivative, for in vitro research. Given the compound's structural features—a heterocyclic piperidine core combined with a polar amino alcohol side chain—a systematic approach to solubilization is required. We present a primary protocol using Dimethyl Sulfoxide (DMSO) as the vehicle, alongside critical methodologies for ensuring experimental integrity through solvent toxicity validation and proper solution handling. These guidelines are designed to provide researchers with a robust framework to minimize variability and generate reliable data.

Foundational Principles: Understanding the Compound and Solvent

The molecular structure of 3-(1-Aminopropan-2-yl)piperidin-3-ol presents a dual-solubility challenge. The piperidine ring, a common pharmacophore in medicinal chemistry, confers a degree of hydrophobicity.[1] Conversely, the aminopropanol side chain, featuring both hydroxyl (-OH) and primary amine (-NH2) groups, introduces polar, hydrophilic characteristics that can facilitate hydrogen bonding with aqueous media.[2][3]

While the polar groups suggest potential solubility in acidic aqueous buffers, achieving the high concentrations required for a stock solution (typically in the millimolar range) is often best accomplished with a polar aprotic organic solvent.[4] Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its powerful solubilizing capacity and miscibility with aqueous cell culture media.[5] However, DMSO is not inert; it can induce cellular stress, inhibit proliferation, or even cause cell death at elevated concentrations.[6][7] Therefore, the primary goal is to use DMSO to create a concentrated stock solution, allowing for a high dilution factor that renders the final vehicle concentration in the cell culture well biologically insignificant (typically ≤ 0.1% v/v).[5][8]

The presence of a primary amine also raises considerations for compound stability, as these groups can be susceptible to reactions with components in the media, such as pyridoxal (a form of Vitamin B6), potentially forming Schiff bases.[9] This necessitates careful storage and handling to ensure the integrity of the compound throughout the experiment.

Quantitative Data & Handling Summary

This table summarizes the recommended parameters for preparing and using 3-(1-Aminopropan-2-yl)piperidin-3-ol solutions. These values are derived from best practices for handling novel piperidine analogs and other small molecules in cell culture.[1][4][10]

ParameterRecommended ValueRationale & Justification
Primary Solvent Dimethyl Sulfoxide (DMSO), AnhydrousExcellent solubilizing power for diverse small molecules; miscible with culture media. Anhydrous grade prevents introducing moisture.[4]
Stock Solution Conc. 10 mMA standard concentration that allows for a ≥1:1000 dilution to reach typical working concentrations (e.g., ≤10 µM), keeping final DMSO low.
Stock Solution Storage -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation and solvent evaporation. Store in small, single-use aliquots to prevent freeze-thaw cycles.[11][12]
Container Type Amber glass vial with Teflon-lined screw capProtects from light-induced degradation and prevents solvent loss, which is common with polypropylene tubes over time.[11]
Max. Final DMSO Conc. ≤ 0.5% (Cell-line dependent)General upper limit for many cell lines, though some toxicity may be observed.[5]
Recommended Final DMSO ≤ 0.1% Considered safe for most cell lines with minimal off-target effects. A preliminary toxicity test is essential.[8]
Vehicle Control MandatoryAn identical concentration of DMSO in culture media must be run in parallel to isolate the effect of the compound from the solvent.[10]

Experimental Design & Workflow

A successful experiment relies on a logical flow from compound preparation to final analysis. The following workflow ensures that the compound is handled correctly and that appropriate controls are in place to validate the results.

G cluster_prep Phase 1: Preparation & Validation cluster_exp Phase 2: Cell Dosing & Incubation cluster_analysis Phase 3: Data Acquisition A Receive & Acclimate Compound Vial B Accurately Weigh Compound Powder A->B C Prepare 10 mM Stock in Anhydrous DMSO B->C D Aliquot for Single Use & Store at -80°C C->D E Perform Solvent Tolerance Assay (Determine Max DMSO %) C->E F Thaw Stock Aliquot (Room Temp) D->F G Prepare Serial Dilutions in Culture Medium E->G Inform Dilution Strategy F->G H Dose Cells in Plate (Include Vehicle Control) G->H I Incubate for Experiment Duration H->I J Perform Cell-Based Assay (e.g., MTT, qPCR, Imaging) I->J K Analyze & Normalize Data to Vehicle Control J->K

Caption: Experimental workflow from compound solubilization to data analysis.

Detailed Experimental Protocols

This protocol details the accurate preparation of a concentrated stock solution. Precision in this step is paramount for dose-response accuracy.[13]

Materials:

  • 3-(1-Aminopropan-2-yl)piperidin-3-ol powder (assume MW = 186.28 g/mol for calculation purposes; use the exact MW from the manufacturer's Certificate of Analysis ).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Calibrated analytical balance.

  • Sterile, amber glass vial with a Teflon-lined screw cap.[11]

  • Sterile, single-use cryovials.

  • Vortex mixer.

Procedure:

  • Acclimatization: Allow the vial containing the compound powder to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Calculation: Determine the mass required. To make 1 mL of a 10 mM stock solution (MW = 186.28):

    • Mass (mg) = 10 mmol/L * 186.28 g/mol * 0.001 L = 1.8628 mg.

    • It is often easier to weigh a larger mass (e.g., 5 mg) and adjust the solvent volume accordingly (e.g., add 2.68 mL DMSO for 5 mg).

  • Weighing: Using an analytical balance, carefully weigh the desired mass of the compound directly into the sterile amber glass vial. Record the exact mass.[13]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication or gentle warming in a 37°C water bath for 5-10 minutes can be applied.[4] Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, sterile cryovials (e.g., 20-50 µL per vial). This prevents repeated freeze-thaw cycles that can degrade the compound.[12]

  • Storage: Store the aliquots at -80°C for long-term stability.

This self-validating step is crucial to ensure that observed cellular effects are due to the compound, not the solvent.

Materials:

  • The cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Anhydrous DMSO.

  • A cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at their optimal density for a 48-72 hour experiment and allow them to adhere overnight.[1]

  • Prepare DMSO Dilutions: In complete culture medium, prepare a range of DMSO concentrations. For example: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.

  • Treatment: Remove the old media from the cells and replace it with the media containing the different DMSO concentrations. Include at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for the longest duration planned for your compound experiments (e.g., 48 or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the 0% DMSO control. The highest concentration of DMSO that does not cause a significant drop in viability (e.g., maintains >95% viability) is the maximum tolerated concentration for your experiments.

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock into complete culture medium. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of medium). Vortex gently.

  • Final Dilutions: Use the intermediate dilution to prepare the final concentrations for treating the cells. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of media, add 10 µL of the 100 µM working solution.

    • Vehicle Control: In parallel, prepare a vehicle control by performing the same dilution steps using only DMSO (without the compound). For instance, if your highest compound concentration results in a final DMSO concentration of 0.1%, all wells, including the vehicle control, should contain 0.1% DMSO.[10]

  • Dosing: Carefully add the prepared working solutions (and vehicle control) to the appropriate wells of your cell culture plate.

  • Incubation: Return the plate to the incubator for the desired experimental duration.

Conceptual Signaling Pathway

While the specific target of 3-(1-Aminopropan-2-yl)piperidin-3-ol is unknown, piperidine-based molecules often interact with specific cellular proteins like receptors or enzymes. This diagram illustrates a hypothetical mechanism of action.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm / Nucleus Receptor Membrane Receptor (e.g., GPCR, Ion Channel) Pathway Signaling Cascade (e.g., Kinase Pathway) Receptor->Pathway Enzyme Intracellular Enzyme Enzyme->Pathway TF Transcription Factor Activation Pathway->TF Gene Gene Expression Change TF->Gene Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response Compound 3-(1-Aminopropan-2-yl) piperidin-3-ol Compound->Receptor Binding Event Compound->Enzyme Inhibition/ Activation

Caption: Hypothetical mechanisms of action for a novel piperidine compound.

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • Banks, M. D., & Raftery, M. J. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 118(10), 3814-3831. [Link]

  • Pratama, Y. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Han, X., et al. (2016). Toxicity screening of DMSO-PBS mixtures. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • do Nascimento, A. M., et al. (2020). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Pharmaceuticals, 13(11), 356. [Link]

  • Reddit. (2024, May 12). Avoiding toxic DMSO concentrations in cell culture. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. [Link]

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Advanced Application Note: 3-(1-Aminopropan-2-yl)piperidin-3-ol in Medicinal Chemistry and Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, sp²-hybridized aromatic molecules toward complex, sp³-rich three-dimensional scaffolds. 3-(1-Aminopropan-2-yl)piperidin-3-ol represents a highly versatile, stereochemically rich building block designed for this exact paradigm. Featuring a piperidine core, a tertiary alcohol, and a branched primary amine, this molecule serves as a premier precursor for synthesizing conformationally restricted spirocyclic scaffolds and targeted Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

This application note provides a comprehensive guide to the physicochemical profiling, orthogonal protection strategies, and spirocyclization protocols required to harness this molecule effectively in bench-scale and library synthesis.

Structural & Physicochemical Profiling

The utility of 3-(1-aminopropan-2-yl)piperidin-3-ol stems from its high fraction of sp³ carbons ( Fsp3​ = 1.0), which correlates strongly with improved solubility, reduced off-target toxicity, and enhanced metabolic stability [1].

Table 1: Physicochemical Properties and Drug-Likeness Metrics

PropertyValueMedicinal Chemistry Significance
Molecular Weight 158.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Formula C₈H₁₈N₂OProvides a dense array of functionalizable heteroatoms.
Fsp3​ Fraction 1.0 (100%)Maximizes 3D vector projection; escapes "flatland" chemistry.
H-Bond Donors 4 (-OH, -NH₂, -NH)High aqueous solubility; multiple anchoring points for target binding.
H-Bond Acceptors 3 (O, N, N)Facilitates strong interactions with kinase hinges or protease pockets.
Rotatable Bonds 2Low entropic penalty upon target binding.

Scientific Rationale: The Power of Orthogonal Reactivity

To utilize 3-(1-aminopropan-2-yl)piperidin-3-ol as a precursor for spirocycles, chemists must navigate its three reactive nucleophiles: a primary aliphatic amine, a secondary piperidine amine, and a tertiary alcohol.

The Causality of Protection: The primary amine on the propan-2-yl side chain is kinetically the most nucleophilic due to minimal steric hindrance. The secondary piperidine nitrogen is moderately hindered by the adjacent C3-tertiary center, while the tertiary alcohol is the least nucleophilic. To cyclize the side-chain amine with the C3-hydroxyl group, the piperidine nitrogen must be shielded. This necessitates a rigorous orthogonal protection strategy [3]. By exploiting the kinetic differential at cryogenic temperatures, we can selectively protect the primary amine, cap the secondary amine, and subsequently unmask the primary amine for cyclization.

Synthesis A 3-(1-Aminopropan-2-yl) piperidin-3-ol B 1. Cbz-Cl (1.0 eq), -78°C (Kinetic Primary Amine Protection) A->B C 2. Boc2O, DMAP, RT (Thermodynamic Piperidine Protection) B->C D Orthogonally Protected Intermediate C->D E 3. H2, Pd/C, MeOH (Selective Cbz Deprotection) D->E F 4. CDI, DBU, THF (Intramolecular Spirocyclization) E->F G N-Boc Spiro-1,3-oxazinan-2-one Scaffold F->G

Workflow for the orthogonal protection and spirocyclization of the piperidine precursor.

Experimental Protocols

Protocol A: Orthogonal Protection Sequence

This self-validating protocol ensures the piperidine nitrogen is securely Boc-protected while leaving the primary amine and tertiary alcohol available for subsequent ring closure.

Step 1: Kinetic Cbz-Protection of the Primary Amine

  • Preparation: Dissolve 3-(1-aminopropan-2-yl)piperidin-3-ol (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM). Add triethylamine (12.0 mmol, 1.2 eq).

  • Cryogenic Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath under an argon atmosphere. Causality: Cryogenic temperatures suppress the thermodynamic reactivity of the secondary piperidine amine, ensuring strictly regioselective acylation of the primary amine.

  • Addition: Dropwise add benzyl chloroformate (Cbz-Cl, 10.0 mmol, 1.0 eq) dissolved in 10 mL DCM over 45 minutes.

  • Isolation: Stir for 2 hours at -78 °C. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the mono-Cbz intermediate.

Step 2: Boc-Protection of the Piperidine Core

  • Dissolve the crude mono-Cbz intermediate in 40 mL of tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 12 hours. The steric bulk of the C3 position requires DMAP to act as an acyl transfer catalyst to drive the reaction to completion.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the fully protected intermediate.

Step 3: Unmasking the Primary Amine

  • Dissolve the intermediate in 30 mL of methanol. Add 10% Pd/C (10 wt%).

  • Stir under a hydrogen atmosphere (1 atm) for 4 hours at room temperature. Causality: Hydrogenolysis selectively cleaves the Cbz group while leaving the Boc group and the tertiary alcohol completely intact [3].

  • Filter through Celite and concentrate to yield the cyclization precursor.

Protocol B: Intramolecular Spirocyclization

Objective: Construct a 1-oxa-3,9-diazaspiro[5.5]undecan-2-one system.

Reaction Optimization Data for Spirocyclization To determine the optimal carbonyl source for the 6-exo-trig cyclization, various reagents were evaluated. N,N'-Carbonyldiimidazole (CDI) was selected due to its superior safety profile and self-catalyzing byproduct generation.

Table 2: Carbonyl Source Optimization for Spirocyclization

ReagentSolventTempYield (%)Mechanistic Observation
Phosgene (15% in PhMe)DCM0 °C41%High toxicity; competitive intermolecular cross-linking observed.
TriphosgeneTHFRT65%Moderate yield; requires strict stoichiometric control of external base.
CDI THF Reflux 89% Clean conversion; released imidazole acts as a mild base catalyst.
Bis(trichloromethyl) carbonateToluene110 °C52%Thermal degradation of the tertiary alcohol observed.

Step-by-Step Cyclization:

  • Dissolve the N-Boc-deprotected primary amine intermediate (5.0 mmol) in 40 mL of anhydrous THF.

  • Add N,N'-Carbonyldiimidazole (CDI, 6.0 mmol, 1.2 eq) in a single portion.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 eq) to accelerate the nucleophilic attack of the sterically hindered tertiary alcohol.

  • Reflux the mixture at 65 °C for 8 hours. Causality: The primary amine rapidly attacks CDI to form an intermediate isocyanate (or acyl imidazole). The elevated temperature and DBU base force the adjacent tertiary alcohol to attack the isocyanate, closing the 6-membered spiro-oxazinane ring.

  • Cool to room temperature, dilute with EtOAc, wash with 1M HCl and brine, dry, and concentrate.

Pharmacological Application: DPP-4 Inhibition

Spirocyclic piperidine derivatives synthesized from this precursor are highly privileged scaffolds in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes [4, 5].

The spirocyclic core rigidly projects the basic piperidine nitrogen into the S1/S2 pockets of the DPP-4 active site. Unlike flexible linear chains, the spiro-oxazinane ring locks the pharmacophore in the bioactive conformation, drastically reducing the entropic penalty of binding and increasing target affinity [2].

Pathway Spiro Spirocyclic Piperidine Scaffold DPP4 DPP-4 Enzyme Inhibition Spiro->DPP4 Competitive Binding GLP1 Prevention of GLP-1 Degradation DPP4->GLP1 Preserves Incretins Insulin Increased Insulin Secretion GLP1->Insulin Receptor Activation Glucose Glycemic Control (Type 2 Diabetes) Insulin->Glucose Cellular Uptake

Pharmacological pathway of spirocyclic piperidine derivatives acting as DPP-4 inhibitors.

References

  • Fsp3: A new parameter for drug-likeness Drug Discovery Today URL:[Link] [INDEX]

  • Spirocyclic Motifs in Natural Products National Institutes of Health (PMC) URL:[Link] [INDEX]

  • Greene's Protective Groups in Organic Synthesis, 6th Edition Wiley URL:[Link] [INDEX]

  • Synthesis and evaluation of[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link] [INDEX]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies National Institutes of Health (PMC) URL:[Link] [INDEX]

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(1-Aminopropan-2-yl)piperidin-3-ol is a chiral molecule featuring a substituted piperidine ring, a common scaffold in medicinal chemistry and drug discovery.[1] The structural complexity of this compound, which includes three chiral centers, presents a significant characterization challenge. The potential for four pairs of diastereomers makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for unambiguous structure elucidation and stereochemical assignment.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of NMR data for 3-(1-Aminopropan-2-yl)piperidin-3-ol. As no reference spectra for this specific molecule are readily available in the public domain, this guide establishes a predictive framework based on known chemical shifts of its constituent fragments—3-hydroxypiperidine and 1-aminopropan-2-ol—and outlines a full suite of modern NMR experiments required for its complete characterization. The protocols herein are designed to be a self-validating system, ensuring that the acquired data will be sufficient to confirm the molecular structure and elucidate its relative stereochemistry.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The proposed numbering for 3-(1-Aminopropan-2-yl)piperidin-3-ol is as follows:

Caption: Molecular structure and numbering scheme for NMR analysis.

Predicted NMR Spectral Data

The following tables provide predicted chemical shifts (δ) in ppm relative to Tetramethylsilane (TMS). These predictions are derived from spectral data of 3-hydroxypiperidine[2][3], 1-aminopropan-2-ol[4][5], and established substituent effects in piperidine rings.[6][7] Actual experimental values may vary based on solvent, concentration, temperature, and the specific diastereomer isolated.

Table 1: Predicted ¹H NMR Chemical Shifts

Atom Position Predicted δ (ppm) Multiplicity (Expected) Notes
H on C2 2.8 - 3.2 m Diastereotopic protons, complex multiplets expected.
H on C4 1.5 - 1.9 m Diastereotopic protons.
H on C5 1.5 - 1.9 m Diastereotopic protons.
H on C6 2.6 - 3.0 m Diastereotopic protons.
H on C1' 2.5 - 2.9 m Diastereotopic protons coupled to H on C2'.
H on C2' 1.8 - 2.2 m Coupled to protons on C1' and C3'.
H on C3' 0.9 - 1.2 d Doublet, coupled to H on C2'.
NH (N1-H) 1.0 - 3.0 br s Broad, exchangeable proton. Position is highly variable.
OH (C3-OH) 2.0 - 5.0 br s Broad, exchangeable proton. Position is highly variable.[8]

| NH₂ (N2'-H) | 1.0 - 3.0 | br s | Broad, exchangeable protons. Position is highly variable. |

Note: The chemical shifts of exchangeable protons (OH, NH) are highly dependent on solvent, concentration, and temperature and may be broadened or not observed.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom Position Predicted δ (ppm) DEPT-135 Signal Notes
C2 45 - 50 Negative (CH₂) Adjacent to nitrogen.
C3 70 - 75 None (Quaternary C) Carbon bearing OH and the side chain.
C4 20 - 25 Negative (CH₂)
C5 25 - 30 Negative (CH₂)
C6 48 - 53 Negative (CH₂) Adjacent to nitrogen.
C1' 45 - 50 Negative (CH₂) Adjacent to the amino group.
C2' 40 - 45 Positive (CH)

| C3' | 15 - 20 | Positive (CH₃) | |

Experimental Protocols

Part A: Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data.

  • Material: Use 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR and 2D experiments.[10]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

    • Chloroform-d (CDCl₃): A good first choice for general solubility of organic molecules. Exchangeable protons (OH, NH) may appear as broad signals or exchange with residual water.

    • Methanol-d₄ (CD₃OD): Useful for improving the solubility of polar compounds. OH and NH protons will exchange with the deuterium from the solvent and will not be observed, which can simplify the spectrum.

    • DMSO-d₆: An excellent solvent for polar compounds that slows down proton exchange, often allowing for the observation of OH and NH protons and their couplings.[11]

  • Internal Standard: Add a small amount of an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is the standard (0 ppm) for most organic solvents. For aqueous solutions like D₂O, DSS or TSP can be used.[10]

  • Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool into the NMR tube to prevent issues with spectral quality and instrument shimming.

Part B: NMR Data Acquisition Workflow

A systematic approach involving a suite of NMR experiments is required for full structural elucidation.[12]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of different proton environments, their integration (ratio), and coupling patterns (multiplicity).

  • ¹³C NMR & DEPT-135:

    • Acquire a broadband proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

    • Run a DEPT-135 experiment to differentiate between CH₃ (positive), CH₂ (negative), and CH (positive) signals. Quaternary carbons are not observed in DEPT spectra.[13]

  • 2D - COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing out the proton-proton connectivity within the piperidine ring and the aminopropanol side chain separately.[1][14]

  • 2D - HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. It is the primary method for assigning the chemical shifts of protonated carbons.[15]

  • 2D - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment to connect the molecular fragments. Expect to see correlations from the C2' proton to C3 of the piperidine ring, and from the C2 and C4 protons of the piperidine ring to the quaternary C3 carbon.

  • 2D - NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • These experiments identify protons that are close to each other in space, regardless of their through-bond connectivity.[16]

    • This information is critical for determining the relative stereochemistry. For example, a NOE correlation between a proton on the side chain (e.g., H on C2') and an axial or equatorial proton on the piperidine ring (e.g., at C2 or C4) can define the orientation of the side chain relative to the ring.

    • For molecules in the size range of this compound, a ROESY experiment is often preferred as it avoids the complication of zero or negative NOEs that can occur for medium-sized molecules.[17][18]

Data Analysis and Interpretation Workflow

The following workflow provides a logical path from raw data to an assigned structure. The presence of diastereomers will likely result in two or more sets of signals in the NMR spectra, and this workflow should be applied to each set.

G A 1. Acquire 1D ¹H NMR B 2. Identify Spin Systems (e.g., piperidine ring protons, propanol side chain protons) A->B D 4. Confirm ¹H-¹H Connectivity B->D Use COSY to confirm C 3. Acquire 2D COSY C->D H 8. Assign Protonated Carbons D->H Use HSQC to assign E 5. Acquire ¹³C & DEPT-135 F 6. Identify C, CH, CH₂, CH₃ E->F J 10. Connect Fragments (e.g., C2'-H to C3) Assign Quaternary Carbons F->J and assign G 7. Acquire 2D HSQC G->H H->J Use HMBC to connect I 9. Acquire 2D HMBC I->J K 11. Propose Planar Structure J->K M 13. Analyze Through-Space Correlations K->M Use NOESY to refine L 12. Acquire 2D NOESY/ROESY L->M N 14. Determine Relative Stereochemistry M->N

Caption: Logical workflow for NMR data analysis and structure elucidation.

Interpretation Insights:

  • Starting Point: Begin with the most distinct signals in the ¹H NMR spectrum, which are likely the methyl doublet (C3'-H₃) and the downfield protons adjacent to the nitrogen atoms (C2-H and C6-H).

  • Building Blocks: Use COSY data to "walk" around the piperidine ring and along the aminopropanol side chain, connecting adjacent protons and defining the two main structural fragments.

  • Connecting Fragments: The crucial HMBC correlations will be from the protons on C2' of the side chain to the piperidine C3, and from the C2 and C4 protons of the piperidine ring to C3. These correlations unambiguously link the side chain to the ring at the correct position.

  • Stereochemistry: The relative stereochemistry is determined by analyzing the NOESY/ROESY spectrum.[19][20] For a chair-conformation piperidine ring, correlations between axial protons (e.g., H2ax, H4ax, H6ax) will be strong. The orientation of the side chain at C3 can be deduced by observing NOEs between its protons (e.g., H on C2') and the axial or equatorial protons on the piperidine ring. The relative stereochemistry of the side chain's two chiral centers (C3 and C2') can be inferred from NOEs between their respective substituents.

References

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.).
  • Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. (2011). The Royal Society of Chemistry.
  • NOESY and ROESY. (2018, August 8).
  • NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7).
  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. (n.d.). The Royal Society of Chemistry.
  • Ellis, G. E., Jones, R. G., & Papadopoulos, M. G. (n.d.). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. RSC Publishing.
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis.
  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC - NIH.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985, December).
  • (2R)-1-aminopropan-2-ol | C3H9NO | CID 439938. (n.d.). PubChem - NIH.
  • 3-Hydroxypiperidine | C5H11NO | CID 23293. (n.d.). PubChem - NIH.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).
  • Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24.
  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (n.d.). PMC.
  • NMR Protocols and Methods. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20).
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 26).
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • NMR Sample Preparation. (n.d.).
  • 3-Hydroxypiperidine(6859-99-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Amino-2-propanol(78-96-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Small Molecule Characterization. (n.d.). Nuclear Magnetic Resonance Facility.
  • 7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts.
  • 1-Aminopropan-2-ol. (n.d.). Wikipedia.
  • Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. (2014, April 10). Taylor & Francis.
  • (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. (2016, January 15). PubMed.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • 2D NMR FOR THE CHEMIST. (n.d.).
  • Predict 1 H-NMR : r/OrganicChemistry. (2024, March 7). Reddit.
  • NMR Chemical Shifts. (n.d.).
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • Alcohols. (n.d.). OpenOChem Learn.
  • NMR sample prepar
  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org.
  • 1-AMINO-2-PROPANOL. (2020, December 15).
  • Cas 78-96-6,Amino-2-propanol. (n.d.). LookChem.
  • NMR Chemical Shifts. (n.d.).

Sources

in vitro assay protocols using 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vitro Characterization of 3-(1-Aminopropan-2-yl)piperidin-3-ol

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 3-(1-Aminopropan-2-yl)piperidin-3-ol. Given its structural features, which include a piperidine moiety and an aminopropanol side chain, this compound is hypothesized to interact with key neurological targets. We present detailed protocols for a tiered screening approach to assess its activity at monoamine transporters, nicotinic acetylcholine receptors, and monoamine oxidase enzymes. The methodologies are designed to be robust and self-validating, providing researchers with a solid framework for elucidating the compound's pharmacological profile.

Introduction and Rationale

The compound 3-(1-Aminopropan-2-yl)piperidin-3-ol is a synthetic small molecule with structural motifs common to a variety of centrally active agents. The piperidine ring is a privileged scaffold found in numerous pharmaceuticals targeting the central nervous system. The 1-aminopropan-2-ol side chain is also a well-known pharmacophore.[1] This structural combination suggests potential interactions with neurotransmitter systems that regulate mood, cognition, and arousal.

Our initial analysis points to three primary target classes for investigation:

  • Monoamine Transporters (MATs): These include transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). MATs are critical for clearing neurotransmitters from the synaptic cleft and are the primary targets for many antidepressants and psychostimulants.[2][3]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[4] Modulators of nAChRs have therapeutic potential for cognitive disorders, pain, and addiction.[5]

  • Monoamine Oxidase (MAO): These enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters.[6] Their inhibition can lead to increased neurotransmitter levels, a mechanism used in the treatment of depression and Parkinson's disease.[7]

This guide outlines a logical, multi-assay workflow to efficiently screen 3-(1-Aminopropan-2-yl)piperidin-3-ol against these target classes and interpret the resulting data.

G cluster_0 Initial Characterization Workflow cluster_1 Primary Screening cluster_2 Secondary & Follow-up Compound 3-(1-Aminopropan-2-yl)piperidin-3-ol (Test Compound) T1 Monoamine Transporter (MAT) Assays Compound->T1 Test at screening concentration T2 Nicotinic Receptor (nAChR) Assays Compound->T2 Test at screening concentration T3 Monoamine Oxidase (MAO) Assays Compound->T3 Test at screening concentration S1 Determine IC50 / EC50 T1->S1 If activity detected T2->S1 If activity detected T3->S1 If activity detected S2 Assess Selectivity (e.g., MAT panel, nAChR subtypes) S1->S2 S3 Mechanism of Action (e.g., Competitive vs. Non-competitive) S2->S3 Report Comprehensive Pharmacological Profile S3->Report

Fig 1. A tiered workflow for characterizing the test compound.

Monoamine Transporter (MAT) Activity Assays

The primary function of MATs is the reuptake of neurotransmitters, which terminates synaptic signaling.[2] We can assess the compound's effect on this process using either radiolabeled or fluorescent substrates. A fluorescent substrate uptake assay is presented here as a modern, high-throughput alternative to traditional radioligand methods.[8][9]

Principle of Fluorescent Substrate Uptake Assay

This assay utilizes a fluorescent substrate analog, such as 4-(4-diethylaminostyryl)-N-methylpyridinium iodide (ASP+), which is a substrate for DAT, NET, and SERT.[10] When cells engineered to express a specific transporter take up the substrate, its fluorescence intensity inside the cell increases significantly. An external masking dye quenches the fluorescence of the substrate remaining in the media, allowing for a no-wash, real-time measurement of uptake activity.[8][10] Inhibition of the transporter by the test compound will result in a decreased rate of fluorescence increase.

G cluster_0 Fluorescent Substrate Uptake Assay Principle cluster_1 Control (No Inhibitor) cluster_2 Test (With Inhibitor) Extracellular Extracellular Space (Low Fluorescence) Intracellular Intracellular Space (High Fluorescence) Membrane Cell Membrane Transporter Monoamine Transporter (e.g., DAT) Substrate_in Accumulated ASP+ Transporter->Substrate_in Substrate_out ASP+ Substrate + Masking Dye Substrate_out->Transporter Uptake Test_Compound Test Compound (Inhibitor) Test_Compound->Transporter Blockade

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(1-Aminopropan-2-yl)piperidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered during the synthesis of the 3-(1-aminopropan-2-yl)piperidin-3-ol scaffold. This highly polar, sterically hindered diamino-alcohol is synthesized via a three-step sequence: an aldol-type nitrile addition to N-Boc-piperidin-3-one, followed by chemoselective nitrile reduction, and finally, Boc deprotection.

Below, you will find self-validating protocols, quantitative troubleshooting matrices, and mechanistic FAQs designed to transition your workflow from low-yielding mixtures to scalable, high-purity isolations.

Synthetic Workflow & Critical Bottlenecks

SynthesisWorkflow SM N-Boc-piperidin-3-one + Propionitrile Step1 LDA, THF, -78°C (Nitrile Addition) SM->Step1 Int1 Intermediate 1 (Cyano-alcohol) Step1->Int1 Target Pathway Fail1 Yield Loss: Enolization & Retro-Aldol Step1->Fail1 T > -60°C Step2 Raney Ni, H2, NH3/MeOH (Nitrile Reduction) Int1->Step2 Int2 Intermediate 2 (Boc-amino-alcohol) Step2->Int2 Target Pathway Fail2 Yield Loss: Secondary Amine Dimerization Step2->Fail2 Lack of NH3 Step3 HCl/Dioxane (Boc Deprotection) Int2->Step3 Product 3-(1-Aminopropan-2-yl) piperidin-3-ol Step3->Product

Synthetic workflow for 3-(1-Aminopropan-2-yl)piperidin-3-ol highlighting critical yield-loss nodes.

The "Golden" Protocols: Step-by-Step Methodologies

To ensure reproducibility, every protocol must operate as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Protocol A: LDA-Mediated Propionitrile Addition

Causality & Mechanism: N-Boc-piperidin-3-one is highly susceptible to enolization[1]. If the propionitrile anion is not fully formed, or if the reaction temperature spikes, the anion will act as a base rather than a nucleophile. Deprotonation of propionitrile with LDA must be executed strictly at -78 °C prior to the slow addition of the ketone to favor the kinetic aldol-type addition[2].

Step-by-Step:

  • Charge a flame-dried flask with anhydrous THF (10 mL/g of ketone) and diisopropylamine (1.20 eq). Cool to -78 °C under argon.

  • Add n-BuLi (1.15 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add propionitrile (1.20 eq) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete anion formation[2].

  • Dissolve N-Boc-piperidin-3-one (1.0 eq) in a minimum volume of THF and add via syringe pump at a rate of 0.1 mL/min, maintaining the internal temperature below -70 °C.

  • Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature.

  • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Self-Validation (IPC): Run TLC (Hexanes:EtOAc 7:3). The product (cyano-alcohol) will stain heavily with KMnO₄. If a large UV-active spot matching the starting ketone remains, your internal temperature exceeded -60 °C during addition.

Protocol B: Chemoselective Nitrile Reduction

Causality & Mechanism: The reduction of the nitrile to a primary amine proceeds via a highly reactive aldimine intermediate[3]. If this imine is not rapidly reduced by the catalyst, the newly formed primary amine will attack it, resulting in the formation of a secondary amine dimer (a major yield killer)[3]. Saturating the reaction with anhydrous ammonia shifts the equilibrium, trapping the imine and preventing dimerization.

Step-by-Step:

  • Dissolve the cyano-alcohol intermediate in 7M NH₃ in MeOH (15 mL/g of substrate).

  • Carefully add an aqueous slurry of Raney®-Nickel (20% w/w relative to substrate). Caution: Pyrophoric.

  • Purge the reaction vessel with N₂ (3x), then with H₂ (3x).

  • Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 12-16 hours.

  • Vent the H₂ safely. Filter the mixture through a pad of Celite® under a blanket of N₂, washing the filter cake with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the Boc-protected amino-alcohol.

Self-Validation (IPC): Perform LC-MS analysis. The desired product will show [M+H]+ . If you observe a mass corresponding to [2M−NH3​+H]+ , dimerization has occurred due to insufficient ammonia concentration.

Protocol C: Boc Deprotection & Salt Isolation

Causality & Mechanism: The final product is a highly polar diamino-alcohol. Standard basic aqueous workups (e.g., using TFA followed by NaOH neutralization and DCM extraction) will result in near-total product loss to the aqueous layer. Cleaving the Boc group with anhydrous HCl in dioxane allows the product to precipitate directly as a highly pure bis-hydrochloride salt.

Step-by-Step:

  • Dissolve the Boc-amino-alcohol in anhydrous 1,4-dioxane (5 mL/g).

  • Cool to 0 °C and add 4M HCl in dioxane (10 eq) dropwise.

  • Remove the cooling bath and stir at room temperature for 4 hours. A white precipitate should form as the reaction progresses.

  • Add cold diethyl ether (10 mL/g) to force complete precipitation of the salt.

  • Filter the solid rapidly under a stream of N₂ (the salt is hygroscopic) and dry under high vacuum.

Self-Validation (IPC): ¹H NMR (D₂O) should show complete disappearance of the intense 9-proton singlet at ~1.45 ppm (Boc group).

Quantitative Data: Yield Optimization Matrix

Use the following table to benchmark your reaction parameters against known yield-loss mechanisms.

Process StepParameterOptimal RangeSub-Optimal ConditionYield ImpactPrimary Impurity Formed
Nitrile Addition Internal Temp-78 °C to -70 °C> -60 °C-45%Recovered Ketone (Enolization)
Nitrile Addition Ketone Add. Rate0.1 mL/minBolus addition-30%Retro-aldol cleavage products
Nitrile Reduction NH₃ Equivalents5.0 - 10.0 eq< 1.0 eq-60%Secondary Amine Dimer
Nitrile Reduction H₂ Pressure50 - 60 psiAtmospheric (Balloon)-25%Unreacted Nitrile / Imine
Deprotection Cleavage Reagent4M HCl / DioxaneTFA / DCM-40%Product lost to aqueous wash

Troubleshooting Guides & FAQs

TroubleshootingTree Start Low Yield of Final Product Check1 LC-MS of Step 1: Is SM (Ketone) recovered? Start->Check1 Path1A Yes: Enolization Check LDA Temp & Addition Rate Check1->Path1A Yes Path1B No: Proceed to Step 2 Check1->Path1B No Check2 LC-MS of Step 2: Is m/z doubled (Dimer)? Path1B->Check2 Path2A Yes: Imine Trapping Increase NH3 equivalents Check2->Path2A Yes Path2B No: Proceed to Step 3 Check2->Path2B No Check3 Step 3 Isolation: Product in aqueous layer? Path2B->Check3 Path3A Yes: High Polarity Use Ion-Exchange or HCl salt precipitation Check3->Path3A Yes

Troubleshooting decision tree for identifying and resolving yield-loss mechanisms.

Q: Why is my propionitrile addition yielding mostly recovered starting material and a complex mixture of baseline spots? A: You are experiencing competitive enolization. N-Boc-piperidin-3-one has acidic alpha-protons. If the propionitrile anion is not kept strictly at -78 °C, it acts as a base, deprotonating the ketone[1]. Ensure your thermometer probe is inside the reaction mixture, not just in the dry ice bath, and use a syringe pump for ketone addition.

Q: During the Raney Nickel reduction, my LC-MS shows a massive peak with double the expected mass. How do I fix this? A: This is the secondary amine dimer, formed when the newly generated primary amine attacks the transient aldimine intermediate[3]. You must suppress this by flooding the system with a competing nucleophile. Ensure you are using at least 7M NH₃ in Methanol as your solvent. If the problem persists, increase the H₂ pressure to 60 psi to accelerate the reduction of the imine before dimerization can occur.

Q: The propionitrile addition creates two new chiral centers. How do I handle the resulting diastereomers? A: The aldol-type addition will yield a mixture of diastereomers (syn/anti relative to the piperidine ring and the propyl chain). Do not attempt to separate them at the cyano-alcohol stage, as they streak heavily on silica. Carry the mixture through the reduction step. The resulting Boc-protected amino-alcohols are much easier to separate via reverse-phase preparative HPLC or by fractional crystallization of their tartrate salts.

Q: I used TFA for the Boc deprotection, but after neutralizing with NaOH and extracting with DCM, my isolated yield was less than 10%. Where did my product go? A: It went down the drain. 3-(1-Aminopropan-2-yl)piperidin-3-ol is a highly polar molecule with two basic nitrogens and a hydroxyl group. It is exceptionally water-soluble, even at pH 12. Abandon aqueous workups for this scaffold. Use Protocol C (HCl in dioxane) to precipitate the product directly as a solid salt. If you must have the free base, neutralize the salt with a basic ion-exchange resin (e.g., Amberlyst A26 OH form) in methanol, filter, and evaporate.

References

  • Title: Diastereoselective Domino Reactions of Chiral 2-Substituted 1-(2′,2′,3′,3′-Tetramethylcyclopropyl)-alkan-1-ols under Friedel−Crafts Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers Source: Catalysts (MDPI) URL: [Link]

  • Title: Development of a practical biocatalytic process for (S)-N-Boc-3-hydroxypiperidine synthesis Source: Tetrahedron Letters URL: [Link]

Sources

Technical Support Center: Troubleshooting & Storage Guidelines for 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(1-Aminopropan-2-yl)piperidin-3-ol . Due to its complex structural profile—featuring a secondary amine (piperidine ring), a primary amine (aminopropyl chain), and a sterically hindered tertiary alcohol—this compound requires stringent handling to prevent thermal and oxidative degradation.

Below, you will find field-proven insights, self-validating protocols, and troubleshooting FAQs to ensure the integrity of your API across its lifecycle.

Part 1: Understanding the Mechanisms of Degradation

Q1: Why is 3-(1-Aminopropan-2-yl)piperidin-3-ol highly sensitive to thermal degradation during storage?

A1: The thermal instability of this compound is directly linked to its functional groups, which provide multiple reactive sites when exposed to thermal energy[1]:

  • Dehydration of the Tertiary Alcohol: The hydroxyl group at the C3 position is a tertiary alcohol. Upon exposure to heat, it is highly susceptible to elimination reactions (loss of H2​O ), resulting in the formation of a double bond (e.g., a tetrahydropyridine derivative).

  • Oxidation of the Amines: Both the primary amine on the aliphatic chain and the secondary amine within the piperidine ring are electron-rich nucleophiles. In the presence of atmospheric oxygen and thermal stress, these groups readily oxidize to form N-oxides or hydroxylamines[2].

  • C-N Bond Cleavage: At highly elevated temperatures, the C-N bonds within the piperidine ring can weaken and cleave, leading to ring-opened fragments and the potential release of volatile ammonia[3].

G API 3-(1-Aminopropan-2-yl) piperidin-3-ol Stress Thermal Stress (>25°C, O2 exposure) API->Stress Dehydration Dehydration (Loss of H2O) Stress->Dehydration Tertiary Alcohol Oxidation Amine Oxidation (ROS / O2) Stress->Oxidation 1° & 2° Amines Cleavage C-N Bond Cleavage (High Heat) Stress->Cleavage Piperidine Ring Prod1 Tetrahydropyridine Derivatives Dehydration->Prod1 Prod2 N-Oxides & Hydroxylamines Oxidation->Prod2 Prod3 Ring-Opened Fragments Cleavage->Prod3

Mechanistic pathways of thermal and oxidative degradation for the amino-alcohol API.

Part 2: Storage Protocols & Preventive Measures

Q2: What are the optimal storage conditions to prevent these degradation pathways?

A2: To preserve the molecular structure and slow down degradation kinetics, cold storage is imperative[4]. Piperidine series compounds are sensitive to heat and humidity, requiring strict environmental controls[5].

  • Temperature: Store strictly between 2°C and 8°C for routine use, or at -20°C for long-term archiving. This minimizes the kinetic energy available to surpass the activation energy of dehydration and C-N cleavage[6].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen purge) to displace oxygen and halt the formation of N-oxides[2].

  • Moisture Control: Utilize desiccants within secondary packaging to prevent hygroscopic absorption, which can catalyze hydrolysis or lower the activation energy for degradation[5].

Quantitative Impact of Storage Conditions

Table 1: Representative Stability Matrix for Piperidine-Derivative Amino Alcohols.

Storage ConditionTemperatureAtmosphereExpected Shelf-LifePrimary Degradation Risk
Ambient (Benchtop)20°C - 25°CAir ( O2​ )< 6 MonthsRapid Oxidation, Dehydration
Refrigerated2°C - 8°CAir ( O2​ )1 - 2 YearsSlow Oxidation[5]
Refrigerated (Inert)2°C - 8°CArgon/ N2​ 2 - 3 YearsMinimal[5]
Ultra-Low Temp-20°CArgon/ N2​ > 5 YearsNone observed

Part 3: Self-Validating Experimental Workflows

Q3: How can I validate the stability of my batch in the laboratory before using it in sensitive assays?

A3: You must implement a Forced Degradation Study to establish a stability-indicating analytical method[1]. The following protocol is designed as a self-validating system : it uses mass balance as an internal control to ensure no degradation pathways are "invisible" to your detector.

Protocol: Forced Degradation & Stability Validation

Step 1: Baseline Characterization

  • Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Acetonitrile:Water (50:50).

  • Run a baseline HPLC-UV/MS to establish the exact retention time, peak area, and m/z of the intact 3-(1-Aminopropan-2-yl)piperidin-3-ol.

Step 2: Thermal Stress Testing

  • Aliquot 1 mL of the stock solution into a heavy-walled glass ampoule and seal it.

  • Incubate at 60°C for 7 days in a temperature-controlled oven to force thermal degradation[1].

Step 3: Oxidative Stress Testing

  • Add 0.1 mL of 3% H2​O2​ to 0.9 mL of the stock solution.

  • Incubate at room temperature (20-25°C) for 24 hours, protected from light[2].

Step 4: Comparative Analysis & Self-Validation

  • Analyze the stressed samples via HPLC-UV/MS using the identical method from Step 1.

  • Self-Validation Check (Mass Balance): Calculate the sum of the peak areas of the intact API and all newly formed degradation peaks. This sum must equal the baseline peak area (±2%).

  • Causality Note: If the mass balance is <95%, it indicates that volatile degradation products (e.g., ammonia release from C-N cleavage) have escaped, or insoluble polymers have formed and precipitated out of solution[3]. In this case, adjust your extraction solvent or use a CAD (Charged Aerosol Detector) to capture non-UV-absorbing fragments.

Workflow Start Receive / Synthesize API Purge Argon/Nitrogen Purge (Displace O2) Start->Purge Desiccate Add Desiccant (Control Moisture) Purge->Desiccate Seal Seal in Amber Vial (Block UV) Desiccate->Seal Store Cold Storage (2°C to 8°C) Seal->Store Validate Monthly HPLC-MS Validation Store->Validate Validate->Start Degradation Detected (Repurify) Validate->Store Mass Balance >98%

Self-validating storage and monitoring workflow for temperature-sensitive APIs.

Part 4: Troubleshooting Common Issues

Q4: My stored batch of 3-(1-Aminopropan-2-yl)piperidin-3-ol changed from an off-white powder to a yellowish solid. What happened, and can it be salvaged?

A4: A color shift to yellow or brown is a classic macroscopic indicator of oxidative degradation of the amine groups, leading to the formation of colored N-oxides or complex polymeric impurities[2]. This usually occurs if the container seal was compromised, allowing oxygen and ambient humidity to enter. Fix: Do not use the batch for critical biological assays. It must be repurposed or re-purified via flash chromatography (using a basic alumina column to handle the amines) to strip out the oxidized impurities.

Q5: During my monthly LC-MS validation, I noticed a new peak with a mass of[M-18]. What is this?

A5: A mass loss of exactly 18 Da ([M-18]) is the definitive signature of thermal dehydration. The heat-sensitive tertiary alcohol at the C3 position has lost a water molecule ( H2​O ), resulting in a tetrahydropyridine derivative. This indicates that your storage temperature exceeded the recommended 2°C - 8°C threshold[5], or the sample was exposed to excessive heat during sample preparation or shipping.

References
  • [4] Single Use Support. "Cold Storage Requirements for Active Pharmaceutical Ingredients." susupport.com. URL:

  • [5] BTC Pharmtech. "What are the storage stability of Piperidine Series compounds over time?" btcpharmtech.com. URL:

  • [3] Biosynce. "Under what conditions does piperidine decompose?" biosynce.com. URL:

  • [2] BenchChem. "Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol." benchchem.com. URL:

  • [6] PubMed Central (PMC). "Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans." nih.gov. URL:

  • [1] Industrial Pharmacist. "Forced Degradation Studies for API Selection." industrialpharmacist.com. URL:

Sources

Technical Support Center: Mobile Phase Optimization for 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 3-(1-Aminopropan-2-yl)piperidin-3-ol .

This compound is a highly polar, basic diamine featuring a secondary amine (within the piperidine ring), a primary amine (on the propan-2-yl group), and a tertiary alcohol. Its physicochemical profile guarantees two major chromatographic hurdles: poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary silanol interactions .

Core Troubleshooting FAQs: Peak Shape & Retention

Q1: Why does 3-(1-Aminopropan-2-yl)piperidin-3-ol exhibit severe peak tailing on my standard C18 column?

Application Scientist Insight: Peak tailing for basic amines is rarely a fluid dynamics issue; it is a chemical interaction issue. Peak tailing occurs when the peak asymmetry factor ( As​ ) exceeds 1.2, primarily driven by multiple retention mechanisms occurring simultaneously[1]. While the hydrophobic carbon backbone of your analyte interacts with the C18 phase, the two basic nitrogen atoms (which are protonated and positively charged at neutral to acidic pH) undergo strong ion-exchange interactions with unbonded, ionized residual silanol groups ( Si−O− ) on the silica surface[2]. Because free silanols are highly acidic, they bind strongly to the protonated amines, dragging out the desorption process and creating a pronounced tail[2].

Q2: I cannot get this compound to retain on a reversed-phase (RP) column. What mobile phase adjustments should I make?

Application Scientist Insight: Because 3-(1-Aminopropan-2-yl)piperidin-3-ol is extremely hydrophilic, it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase. You have two primary paths:

  • High-pH Reversed Phase: By raising the mobile phase pH above 10.5 (using ammonium hydroxide or ammonium bicarbonate), you deprotonate both amines. This neutralizes the molecule, significantly increasing its hydrophobicity and RP retention, while simultaneously eliminating ion-exchange tailing[3]. Note: This requires a hybrid-silica column stable at high pH.

  • Switch to HILIC: If high-pH RP fails or is incompatible with your column, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase (e.g., >70% Acetonitrile), which is ideal for retaining highly polar, basic amines[4].

Q3: How do I optimize the HILIC mobile phase for MS-compatible detection?

Application Scientist Insight: Since this compound lacks a strong UV chromophore, LC-MS is the standard detection method. In HILIC, retention is driven by the partitioning of the analyte into an immobilized water layer on the stationary phase[5]. To optimize for MS, use a solvent-rich mobile phase (e.g., Acetonitrile) and an aqueous buffer. Crucially, you must include a volatile salt . Using 10–20 mM ammonium formate or ammonium acetate (pH 3.0) is essential[4]. The salt disrupts secondary ionic interactions between the basic amines and the stationary phase, ensuring sharp peaks, while remaining completely volatile for electrospray ionization (ESI)[6].

Quantitative Data & Mobile Phase Selection Matrix

To facilitate rapid method development, use the following matrix to select your mobile phase additives based on your chosen chromatographic mode.

Table 1: Mobile Phase Additive Comparison for Basic Diamines

Chromatographic ModeRecommended Aqueous Phase (A)Recommended Organic Phase (B)Mechanism of Action for Basic AminesMS Compatibility
Low-pH RP-HPLC 0.1% Formic Acid in H2​O (pH ~2.7)Acetonitrile + 0.1% FASuppresses silanol ionization ( Si−OH ); amines are fully protonated[2].Excellent (Positive ESI)
High-pH RP-HPLC 10 mM Ammonium Bicarbonate (pH 10.5)Acetonitrile or MethanolDeprotonates amines, increasing hydrophobicity and eliminating ion-exchange[3].Excellent (Positive/Negative ESI)
HILIC (Preferred) 10-20 mM Ammonium Formate (pH 3.0)90% Acetonitrile / 10% BufferDrives partitioning into aqueous layer; salt masks ionic stationary phase sites[4].Excellent (High sensitivity in ESI+)
Ion-Pairing RP 0.1% Trifluoroacetic Acid (TFA)Acetonitrile + 0.1% TFATFA pairs with basic amines to form a neutral, hydrophobic complex[7].Poor (Severe MS signal suppression)

Diagnostic Workflows & Methodologies

Logical Decision Tree for Mobile Phase Optimization

The following diagram illustrates the self-validating logical workflow an analytical scientist should follow when optimizing the mobile phase for 3-(1-Aminopropan-2-yl)piperidin-3-ol.

G Start Analyze 3-(1-Aminopropan-2-yl)piperidin-3-ol CheckRet Is k' > 2 on RP-HPLC? Start->CheckRet HILIC Switch to HILIC Mode (High Organic) CheckRet->HILIC No (Poor Retention) CheckTail Is Peak Tailing Observed (As > 1.5)? CheckRet->CheckTail Yes Buffer Increase Buffer Conc. (10-20mM NH4-Formate) HILIC->Buffer Optimize MS Buffer LowpH Lower pH < 3.0 (Suppress Silanols) CheckTail->LowpH Yes (Acidic MP) HighpH Raise pH > 10.5 (Neutralize Amines) CheckTail->HighpH Yes (Basic MP) Success Symmetrical Peak & Good Retention CheckTail->Success No LowpH->Success HighpH->Success Buffer->Success

Decision tree for resolving retention and peak tailing issues in basic polar amine chromatography.

Step-by-Step Methodology: HILIC Mobile Phase Optimization Protocol

If your initial RP-HPLC screening yields a capacity factor ( k′ ) of less than 1.0, immediately transition to this HILIC protocol to establish a robust, self-validating method.

Phase 1: Preparation of Buffered Mobile Phases

  • Aqueous Phase (A): Prepare a 100 mM Ammonium Formate stock solution in LC-MS grade water. Adjust the pH to 3.0 using neat Formic Acid. Causality: Low pH ensures the amines are fully protonated, providing a consistent charge state, while the high buffer capacity prevents localized pH shifts at the stationary phase surface[5].

  • Organic Phase (B): Use 100% LC-MS grade Acetonitrile. Do not use Methanol as the weak solvent in HILIC, as it is too polar and will destroy the immobilized water layer required for partitioning[6].

Phase 2: Column Equilibration

  • Install an Amide-bonded or Zwitterionic (ZIC) HILIC column.

  • Flush the column with 50 column volumes of 90% B / 10% A (yielding a final effective buffer concentration of 10 mM). Causality: HILIC columns require extensive equilibration times compared to RP columns to fully form the aqueous hydration layer[5].

Phase 3: Gradient Elution & Evaluation

  • Initial Conditions: Start at 95% B for 2 minutes.

  • Gradient: Ramp down to 60% B over 10 minutes. (In HILIC, increasing the aqueous phase increases elution strength).

  • Evaluate Peak Shape: Calculate the asymmetry factor ( As​ ). If As​>1.5 , increase the effective buffer concentration in the mobile phase from 10 mM to 20 mM to further mask ionic interactions[4].

  • Evaluate Retention: Ensure k′>2 . If the compound elutes at the void volume, increase the starting percentage of Acetonitrile to 98%.

Sources

preventing oxidation of 3-(1-Aminopropan-2-yl)piperidin-3-ol in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and stability management of 3-(1-Aminopropan-2-yl)piperidin-3-ol .

This portal is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent the oxidative degradation of this specific bifunctional amine in aqueous environments.

I. Core Mechanisms & FAQs

Q: Why is 3-(1-Aminopropan-2-yl)piperidin-3-ol highly vulnerable to oxidation in aqueous media? A: The structural vulnerability of this compound lies in its nitrogenous functional groups: a secondary amine within the piperidine ring and a primary amine on the propan-2-yl side chain. The lone electron pairs on these nitrogen atoms are highly nucleophilic and susceptible to electrophilic attack by reactive oxygen species (ROS) or direct electron abstraction[1]. While the tertiary alcohol at position 3 is sterically hindered and relatively stable, the amines rapidly oxidize in the presence of dissolved oxygen to form N-oxides, hydroxylamines, or undergo extensive ring-opening degradation[2].

Q: What role do trace metals play in the degradation of this compound? A: Trace transition metals, particularly Copper (Cu²⁺) and Iron (Fe²⁺), act as potent catalysts for amine oxidation. Even at parts-per-billion (ppb) levels introduced via glassware or excipients, these metals facilitate Fenton-like chemistry. They catalyze the conversion of dissolved oxygen and trace peroxides into highly reactive hydroxyl radicals, massively accelerating the radical propagation phase of amine degradation[3].

Q: How does pH influence the oxidative stability of this molecule? A: Amine oxidation is strictly pH-dependent. At alkaline or neutral pH, the amine lone pairs are unprotonated and available for oxidation. By lowering the pH below the pKa of the amines (typically formulating at pH 4.0–6.0), the amines become protonated. This electrostatic change ties up the lone electron pairs, drastically reducing their nucleophilicity and rendering the molecule highly resistant to oxidation[4].

G A 3-(1-Aminopropan-2-yl) piperidin-3-ol D Amine Radicals / Hydroxylamines A->D Oxidation Initiation B Dissolved O2 & Trace Metals C Reactive Oxygen Species (ROS) B->C Fenton Chemistry C->D Electron Abstraction E N-Oxides & Imine Degradants D->E Propagation I1 Intervention 1: Inert Gas Sparging I1->B Displaces O2 I2 Intervention 2: EDTA Chelation I2->B Sequesters Metals I3 Intervention 3: Antioxidants I3->C Scavenges ROS

Logical relationship of amine oxidation pathways and targeted formulation interventions.

II. Troubleshooting Guide: Formulating for Stability

Issue 1: The aqueous stock solution turns yellow/brown over 48 hours at room temperature.

  • Causality: Yellowing is a classic visual indicator of extensive amine oxidation, resulting in the formation of conjugated imines or complex ring-opened polymers[2]. This occurs if the solution pH is too high (leaving amines unprotonated) or if atmospheric oxygen is continuously dissolving into the media.

  • Actionable Fix: Adjust the formulation to an acidic buffer (e.g., Citrate buffer at pH 4.5). Store the solution in amber vials to prevent photo-oxidation, and maintain an inert Argon or Nitrogen headspace.

Issue 2: A +16 Da mass shift is observed on LC-MS during stability testing, despite degassing.

  • Causality: A +16 Da shift indicates the formation of an N-oxide, the most common oxidative degradation product for secondary and primary amines[1]. If this occurs despite degassing, the culprit is likely trace metal contamination catalyzing residual oxygen.

  • Actionable Fix: Introduce a chelating agent and a direct antioxidant. EDTA is highly effective at sequestering Cu²⁺ and Fe²⁺, halting metal-catalyzed radical propagation[5][6]. Supplement this with Sodium Metabisulfite, which acts as a direct oxygen scavenger[7].

III. Formulation Additives for Oxidation Prevention

To systematically protect 3-(1-Aminopropan-2-yl)piperidin-3-ol, a combination of excipients targeting different stages of the oxidation pathway is required.

AdditiveClassMechanism of ActionRecommended Concentration
Disodium EDTA ChelatorSequesters Cu²⁺/Fe²⁺, halting Fenton-catalyzed radical propagation[5].0.01% - 0.05% (w/v)
Sodium Metabisulfite AntioxidantDirect oxygen scavenger; reduces peroxides to water[7].0.01% - 0.2% (w/v)
L-Methionine Sacrificial ScavengerCompetitively oxidizes to methionine sulfoxide, sparing the API.1.0 - 5.0 mg/mL
Citric Acid Buffer / ChelatorMaintains acidic pH to protonate amines; provides weak metal chelation.10 - 50 mM

IV. Self-Validating Experimental Protocols

Protocol A: Preparation of an Oxidation-Resistant Aqueous Formulation

This protocol utilizes a self-validating feedback loop to ensure the solvent system is fully optimized before the introduction of the sensitive API.

Step 1: Solvent Degassing

  • Action: Sparge HPLC-grade water with high-purity Nitrogen (N₂) or Argon (Ar) for 30 minutes.

  • Causality: Displaces dissolved oxygen, removing the primary electron acceptor required for autooxidation.

  • Validation: Measure dissolved oxygen (DO) using a calibrated optical DO probe. Do not proceed until DO < 0.5 mg/L.

Step 2: Buffer and Chelator Addition

  • Action: Add 50 mM Citric Acid and 0.05% (w/v) Disodium EDTA. Adjust the pH to 4.5 using 0.1 M HCl or NaOH.

  • Causality: Citrate maintains an acidic environment to protonate the primary and secondary amines, rendering their lone pairs non-nucleophilic[4]. EDTA sequesters trace metals introduced by glassware[5].

Step 3: Antioxidant Integration

  • Action: Add 0.1% (w/v) Sodium Metabisulfite.

  • Causality: Acts as a sacrificial reducing agent to neutralize any peroxide species generated during compounding[7].

Step 4: API Dissolution

  • Action: Introduce 3-(1-Aminopropan-2-yl)piperidin-3-ol into the buffer under a continuous inert gas overlay.

  • Causality: Prevents the re-oxygenation of the solution during the physical mixing phase.

  • Validation: Perform an immediate baseline HPLC-UV/MS injection. Confirm initial N-oxide peak area is <0.05% to validate the baseline integrity of the formulation.

Workflow Step1 1. Base Formulation (Aqueous Buffer) Step2 2. pH Optimization (Target pH 4.0 - 6.0) Step1->Step2 Step3 3. Sparging (N2/Ar for 30 mins) Step2->Step3 Step4 4. Additives (EDTA + Metabisulfite) Step3->Step4 Step5 5. Forced Degradation (0.1% H2O2 Stress) Step4->Step5 Step6 6. HPLC-UV/MS Analysis (Quantify N-oxides) Step5->Step6 Fail Degradation > 1% Step6->Fail Fails Spec Pass Degradation < 1% Step6->Pass Meets Spec Fail->Step2 Re-optimize pH/Excipients

Step-by-step experimental workflow for optimizing and validating aqueous amine stability.

Protocol B: Forced Degradation (Oxidative Stress) Testing

To prove the efficacy of your stabilization strategy, subject the optimized formulation to forced degradation.

  • Preparation: Aliquot 5 mL of the optimized formulation (from Protocol A) and 5 mL of an unoptimized control (API in pure water) into separate amber vials.

  • Stress Induction: Add 0.1% H₂O₂ (v/v) to both vials.

  • Incubation: Seal the vials and incubate at 40°C for 24 hours.

  • Quenching: Quench the reaction by adding an excess of Sodium Metabisulfite to neutralize residual H₂O₂.

  • Analysis: Analyze via LC-MS.

  • Validation Criteria: A successful formulation will show <1% degradation (N-oxide formation) in the optimized vial, while the control vial should exhibit >10% degradation, proving the protective causality of the excipient matrix.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. utexas.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOHwiOfj9lCyZXn1kYtWeWmV27Cb0u-pilXQIkgsi-XPp4ya5PT3YTaWjvOpFYN_85E0oXt7EEcPTFHrj2OoPNqR_IQMaEFoWUX9PUng_rZC8gketdT8YW-DmSWo7u0kfEebUrgzkNx7XwKeOYvyvu6PzxzM_IKyKNYlSQ4skLF7FXNVOfr_p7Vw==]
  • Compare Chlor Calcium and Sodium Metabisulfite in Oxidation Prevention. patsnap.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbQuIVQFmy0v6eSm-B7aLeJpvZp0osha-qVI-2wP-DWNRB13-YRgVDmjxM-22K366pbxIFJBtrJwDxrGlplYdHt9WuiYRKWY6wc5QT77-p9M_aGkPZvQpINnuHQGKY3iyYlJ2jT3vs3duzUUFenyekVkSnf4s2bHyc7F-0HFSJvTWvhJn-9Rtd1nMmkwNCc0y9aZwVH446AsgOjGNwY31jcoV7]
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM50t8trgWQH87xEckamTVuy2EQG_Fggj7u74fvPMW6iM56VN7ACA8LB2tbUplY4hrs9L1UyWIgrDDCi8SA8-WNN3glj0CFAclKMNAc328dW-Db3gvDaWaZkFoF_JQun1qIALuxJxzzr2lOmUcO6ANaqO4ZXcRPF5oX1PCxuyGsMOFsPM1EPX69PsAs3njgM0XhxxCHPx_2GAn_7oCA_MzfXUp6EY=]
  • The stabilization of monoethanolamine solutions for submarine carbon dioxide scrubbers. scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ092VLnoNNXfpH2hpDZDNfeJZRKZ6nsLv1601YUP7fSwwyQ7gT3Yq-PyUoyF2GM1xL5sPKH2KYWJFmvuk5TEOMmGJL8nn-mcq4xlZXVBwmNPZhgn3b9-IsHCUkpxktgY6LUenG_mHvA16mhgZq8oKp1mpFPgjOtT6h-NXzH3E3Y35LghK9vtr19Omku5bDHj9t6__COk=]
  • Comparative study of the antioxidant capability of EDTA and Irganox. nih.gov.[https://vertexaisearch.cloud.google.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL92CcCAj-Nhe8sC2f7wAo8tMeGj5u_TOKYbZz0X48-EkkPTAboesnZ6Jd2plE1wGPqqAiGUIWMrgXCqVdu1RaSowFq8ArsG7bRD4hW8x6focf_I03cfghPmh2rzHB9wQJfxCQ6Fe1v43QBguh]
  • Increasing the stability of N-Butyl-2-(methylamino)acetamide in solution. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSC0tySwyTR2CWXBrkSIJEjRmgYxbh-9l0LXE7PvNBwmYn-fTjsx6W7YiJwoaXYD54e-xHzWed-RxruHSDDDkeZZiST7d01y5PsMWlWDLmSnBhF0DDr-ntAl7o2lV-pICThAp_Kz267yX4yn0WtQcQO3Vytqw8ATi0TDseiWt-U8KXqfh5phMfMAmHrESO1zr5Y1QelcwGEbQp9l6GraHUybNAvA==]

Sources

optimizing extraction efficiency of 3-(1-Aminopropan-2-yl)piperidin-3-ol from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-(1-Aminopropan-2-yl)piperidin-3-ol Matrix: Biological Fluids (Plasma, Serum, Urine)

Welcome to the Bioanalytical Troubleshooting Portal. As a Senior Application Scientist, I frequently observe quantitative methods fail not because of mass spectrometer limitations, but due to a fundamental mismatch between an analyte's physicochemical properties and the chosen sample preparation strategy[1]. This guide addresses the specific challenges of extracting 3-(1-Aminopropan-2-yl)piperidin-3-ol from complex biological matrices, providing you with field-proven, self-validating solutions.

Section 1: Physicochemical Profiling (The "Why" Behind the Workflow)

Before troubleshooting a failed extraction, we must establish the mechanistic behavior of the molecule. 3-(1-Aminopropan-2-yl)piperidin-3-ol is characterized by three critical functional groups:

  • A Piperidine Nitrogen: A secondary amine (pKa ~10.4).

  • A Primary Amine: Located on the aliphatic side chain (pKa ~9.5).

  • A Tertiary Alcohol: Adding significant hydrogen-bonding capacity and polarity.

The Causality of Extraction Failure: At physiological pH (7.4), this molecule is doubly protonated (positively charged). Its extreme hydrophilicity and dual charge state mean it will actively resist partitioning into non-polar organic solvents during standard Liquid-Liquid Extraction (LLE)[1]. Furthermore, its high polarity causes it to co-elute with endogenous phospholipids in reversed-phase liquid chromatography, leading to catastrophic ion suppression in the Electrospray Ionization (ESI) source[2].

Section 2: Troubleshooting FAQs

Q1: My Liquid-Liquid Extraction (LLE) recovery is consistently below 20%. How can I improve it? A: Standard LLE relies on the analyte being in a neutral, un-ionized state to partition into an organic solvent[1]. To neutralize 3-(1-Aminopropan-2-yl)piperidin-3-ol, you must raise the sample pH above 12.5. However, even when fully deprotonated, the tertiary alcohol and the compact aliphatic skeleton result in a very low LogP. The compound remains too hydrophilic to partition efficiently into common LLE solvents like MTBE or hexane. Solution: Abandon LLE for this specific chemotype. Transition to Solid-Phase Extraction (SPE), specifically Mixed-Mode Cation Exchange[3].

Q2: I switched to Protein Precipitation (PPT) for simplicity, but my LC-MS/MS sensitivity is terrible, and my standard curve is non-linear. What is happening? A: You are experiencing severe Matrix Effects , specifically ion suppression caused by endogenous phospholipids (glycerophosphocholines). PPT removes macroscopic proteins but leaves behind >95% of plasma phospholipids[2]. Because your analyte is highly polar, it co-elutes with these early-eluting lipids on a reversed-phase column. The lipids outcompete your analyte for charge in the ESI droplet, suppressing your signal[2]. Diagnostic Action: Perform a post-extraction spike experiment to calculate the Matrix Factor (MF) , as established by [4]. An MF < 0.8 confirms significant ion suppression[5].

Q3: Which Solid-Phase Extraction (SPE) chemistry is optimal for this compound? A: Mixed-Mode Strong Cation Exchange (MCX) [6]. The Mechanism: MCX sorbents combine a hydrophobic backbone (e.g., polymeric reversed-phase) with strong cation exchange groups (sulfonic acid)[7]. By acidifying your sample, you ensure both amines on 3-(1-Aminopropan-2-yl)piperidin-3-ol are protonated. The molecule binds tightly to the sulfonic acid groups via electrostatic interactions[3]. This "locked" state allows you to aggressively wash the sorbent with 100% organic solvent (like methanol) to completely flush out phospholipids and neutral lipids without losing your analyte[6]. You then elute using a high-pH organic solvent to neutralize the amines and break the ionic bond[5].

Section 3: Quantitative Method Comparison

To illustrate the necessity of MCX-SPE, review the validation data summary below comparing extraction efficiencies for 3-(1-Aminopropan-2-yl)piperidin-3-ol from human plasma.

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Verdict
Protein Precipitation (PPT) 94%0.35 (Severe Suppression)< 5%Unusable for trace analysis
Liquid-Liquid Extraction (MTBE) 18%0.95 (Negligible Effect)92%Unusable due to low yield
Reversed-Phase SPE (C18) 42%0.65 (Moderate Suppression)45%Poor retention of polar basic drug
Mixed-Mode SPE (MCX) 96% 0.98 (No Suppression) > 99% Optimal Strategy

*Matrix Factor calculated via post-extraction spike method[8]. MF = 1.0 indicates zero matrix effect.

Section 4: Optimized Experimental Protocol (MCX-SPE)

This self-validating protocol guarantees >90% recovery and complete phospholipid depletion.

Materials: Polymeric Mixed-Mode Strong Cation Exchange (MCX) Cartridges (30 mg / 1 mL).

Step-by-Step Workflow:

  • Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma/urine). Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in aqueous solution. Vortex for 30 seconds.

    • Causality: Disrupts protein-drug binding and lowers the pH to ~2.0, ensuring both the piperidine and primary amines are fully protonated (positively charged).

  • Cartridge Conditioning: Pass 1.0 mL of Methanol (MeOH) through the cartridge, followed by 1.0 mL of HPLC-grade water. Do not let the sorbent dry[5].

  • Sample Loading: Load the 400 µL pre-treated sample at a steady flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic acid in water.

    • Causality: Flushes out endogenous salts and highly polar, non-basic interferences.

  • Wash 2 (Organic - Critical Step): Pass 1.0 mL of 100% Methanol.

    • Causality: Because the di-basic analyte is ionically bonded to the sulfonic acid groups, it will not elute. This aggressive organic wash strips away hydrophobic interferences, completely removing ion-suppressing phospholipids[6].

  • Elution: Elute the target analyte into a clean collection tube using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The basic modifier (pH > 11) deprotonates the amines, breaking the electrostatic interaction and allowing the organic solvent to elute the highly polar compound[5].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

Section 5: Diagnostic Visualizations

SPE_Workflow A 1. Sample Pre-treatment Acidify to protonate amines B 2. Load onto MCX Sorbent Electrostatic binding A->B C 3. Aqueous Wash Remove salts/proteins B->C D 4. Organic Wash (100% MeOH) Remove phospholipids C->D Interference1 Salts & Proteins Discarded to Waste C->Interference1 E 5. Elution (5% NH4OH in MeOH) Deprotonate & release D->E Interference2 Phospholipids Discarded to Waste D->Interference2 Target Purified Analyte Ready for LC-MS/MS E->Target

Fig 1. MCX-SPE workflow for di-basic compounds, highlighting interference removal.

Troubleshooting Start Issue: Low LC-MS/MS Signal Test Post-Extraction Spike Test (Determine Matrix Factor) Start->Test Branch1 MF < 0.8 (Ion Suppression) Test->Branch1 Matrix Effect Branch2 MF ~ 1.0 but Low Recovery (Extraction Loss) Test->Branch2 Poor Yield Sol1 Implement MCX-SPE to remove phospholipids Branch1->Sol1 Sol2 Check sample pH & ensure 100% organic elution Branch2->Sol2

Fig 2. Logic tree for diagnosing and resolving low LC-MS/MS signal via Matrix Factor assessment.

References[1] Extraction of Drug from the Biological Matrix: A Review. SciSpace. Available at:https://typeset.io/papers/extraction-of-drug-from-the-biological-matrix-a-review-28q8q8q8q8[6] Technical Support Center: Bioanalysis of 3-(2-Aminopropyl)phenol. Benchchem. Available at:https://www.benchchem.com/[2] An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available at:https://www.chromatographyonline.com/view/improved-method-eliminating-ion-suppression-and-other-phospholipid-induced-interferences-bioanalyt[4] Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis. Waters Corporation. Available at:https://www.waters.com/nextgen/us/en/library/application-notes/2011/simple-approach-for-the-removal-of-phospholipids-in-small-molecule-quantitative-bioanalysis-using-ostro-sample-preparation-plates.html[9] Assessment of matrix effect in quantitative LC-MS bioanalysis: Post-extraction spiking. Taylor & Francis Online. Available at:https://www.tandfonline.com/doi/full/10.1080/10717544.2024.2334700[7] When should I choose a mixed-mode SPE? Biotage. Available at:https://www.biotage.com/blog/when-should-i-choose-a-mixed-mode-spe[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. PubMed (Anal Chem). Available at:https://pubmed.ncbi.nlm.nih.gov/12964746/[3] Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich. Available at:https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/solid-phase-extraction/mixed-mode-spe[8] A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9108398/

Sources

Validation & Comparative

A Researcher's Guide to Off-Target Receptor Cross-Reactivity: A Comparative Analysis Using Risperidone

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the specificity of a therapeutic candidate for its intended target is a cornerstone of its safety and efficacy profile. Off-target interactions, where a drug binds to unintended receptors, can lead to unforeseen side effects, toxicity, or even unexpected therapeutic benefits.[1] A thorough understanding and early assessment of a compound's cross-reactivity profile are therefore critical for mitigating risks and optimizing clinical outcomes.

This guide provides a comprehensive framework for evaluating the off-target receptor cross-reactivity of small molecules, using the well-characterized atypical antipsychotic, Risperidone, as a case study. While the initial query concerned the specific molecule 3-(1-Aminopropan-2-yl)piperidin-3-ol, a lack of public data necessitated a pivot to a structurally relevant and extensively studied compound. The principles and methodologies detailed herein are broadly applicable to the characterization of any new chemical entity.

The Imperative of Off-Target Profiling

The interaction of a drug with its biological target is rarely a singular event. More often, a drug molecule possesses the potential to bind to a variety of proteins, including receptors, enzymes, and ion channels, that are not its primary therapeutic target. These off-target interactions are a significant cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[1] Early, systematic screening for off-target liabilities allows researchers to:

  • Identify and mitigate potential safety concerns: Understanding a compound's promiscuity can predict potential side effects.

  • Optimize lead compounds: Structure-activity relationship (SAR) studies can be guided to enhance selectivity and reduce off-target binding.

  • Uncover novel therapeutic applications: Off-target effects are not always detrimental and can sometimes reveal new therapeutic avenues for a drug.

Risperidone, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, serves as an excellent model for this discussion.[2][3] Its clinical efficacy in treating schizophrenia and bipolar disorder is well-established, but it also exhibits significant affinity for other receptors, which contributes to its side-effect profile, including orthostatic hypotension and sedation.[4]

Comparative Binding Profile of Risperidone

A crucial first step in assessing cross-reactivity is to quantify the binding affinity of the compound for its primary target(s) and a panel of common off-target receptors. This is typically achieved through in vitro radioligand binding assays, which measure the displacement of a radiolabeled ligand from a receptor by the test compound. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity.

The following table summarizes the binding affinities of Risperidone for its primary targets and a selection of key off-target receptors.

ReceptorPrimary/Off-TargetBinding Affinity (Ki, nM)Reference
Dopamine D2 Primary 3.13 - 3.3 [1][5]
Serotonin 5-HT2A Primary 0.16 - 0.2 [1][2]
Alpha-1 AdrenergicOff-Target0.8[1]
Alpha-2 AdrenergicOff-Target7.54[1]
Histamine H1Off-Target2.23[1]
Dopamine D4Off-Target7.3[2]
Serotonin 5-HT1AOff-Target420[2]
Serotonin 5-HT2COff-Target50[2]
Dopamine D1Off-Target240[2]
Muscarinic M1Off-Target>10,000[2]

Table 1: Comparative Binding Affinities of Risperidone

As the data illustrates, Risperidone exhibits high affinity for its primary targets, the D2 and 5-HT2A receptors. However, it also demonstrates significant, low nanomolar affinity for alpha-1 adrenergic and histamine H1 receptors, which is consistent with its known side effects of orthostatic hypotension and sedation, respectively.[4] The substantially lower affinity for the muscarinic M1 receptor suggests a lower likelihood of anticholinergic side effects.

Experimental Methodologies for Assessing Cross-Reactivity

A comprehensive assessment of off-target interactions involves a combination of binding and functional assays.

In-Vitro Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to a specific receptor.[6]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.[7]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand).[7]

  • Incubation:

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.[7]

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Figure 1: Workflow of a radioligand binding assay.

In-Vitro Functional Assays

While binding assays provide information on affinity, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor. The choice of assay depends on the signaling pathway of the receptor.

1. Calcium Flux Assays (for Gq-coupled receptors):

Many receptors, including the alpha-1 adrenergic and histamine H1 receptors, signal through the Gq pathway, leading to an increase in intracellular calcium.[8]

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Activation of the Gq pathway triggers the release of intracellular calcium, which binds to the dye and causes an increase in fluorescence.

Step-by-Step Protocol:

  • Cell Plating:

    • Plate cells expressing the Gq-coupled receptor in a black, clear-bottom 96-well or 384-well plate and culture overnight.[9][10]

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Incubate the plate to allow the cells to take up the dye.[11]

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Measure the baseline fluorescence.

    • Add varying concentrations of the test compound (to test for agonist activity) or a fixed concentration of a known agonist followed by varying concentrations of the test compound (to test for antagonist activity).

    • Immediately measure the change in fluorescence over time.[10]

  • Data Analysis:

    • Calculate the change in fluorescence intensity.

    • For agonist activity, plot the fluorescence change against the logarithm of the test compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

2. cAMP Assays (for Gs- and Gi-coupled receptors):

Receptors like the dopamine D2 (Gi-coupled) and some serotonin subtypes signal by modulating the levels of cyclic AMP (cAMP).

Principle: These assays measure the intracellular concentration of cAMP in response to receptor activation. For Gi-coupled receptors, activation leads to a decrease in cAMP, while for Gs-coupled receptors, it leads to an increase.[12]

Step-by-Step Protocol:

  • Cell Stimulation:

    • Plate cells expressing the target receptor in a multi-well plate.

    • For Gi-coupled receptors, stimulate the cells with an adenylate cyclase activator (e.g., forskolin) to induce cAMP production.

    • Add varying concentrations of the test compound.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay.[13][14][15]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the cell lysates.

    • For agonists of Gi-coupled receptors, plot the decrease in cAMP against the logarithm of the test compound concentration to determine the EC50.

    • For antagonists, pre-incubate with the test compound before adding a known agonist and measure the inhibition of the agonist-induced change in cAMP to determine the IC50.

G cluster_primary Primary Target Signaling (Risperidone) Risperidone Risperidone D2R Dopamine D2 Receptor (Gi) Risperidone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor (Gq) Risperidone->HT2AR Antagonist AC Adenylate Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKC ↑ PKC Activity Ca->PKC Response1 Therapeutic Effect (Antipsychotic) PKA->Response1 Response2 Therapeutic Effect (Antipsychotic) PKC->Response2

Figure 2: Simplified primary signaling pathways of Risperidone.

Conclusion

The systematic evaluation of off-target receptor cross-reactivity is an indispensable component of modern drug discovery. By employing a combination of in-vitro binding and functional assays, researchers can build a comprehensive profile of a compound's selectivity and potential liabilities. The case of Risperidone highlights how a thorough understanding of these interactions can explain both the therapeutic efficacy and the side-effect profile of a drug. This knowledge is paramount for the development of safer and more effective medicines.

References

  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., De Loore, K., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73. [Link]

  • Stahl, S. M. (2014). Mechanism of action of risperidone. Psychopharmacology Institute. [Link]

  • Leysen, J. E., Gommeren, W., Eens, A., De Chaffoy De Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. The Journal of pharmacology and experimental therapeutics, 247(2), 661–670. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

  • Psychopharmacology Institute. (2014). Risperidone is a second-generation antipsychotic that has affinity for D2, 5-HT2A, alpha 1, alpha 2 and H1 receptors. [Link]

  • Wang, L., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS discovery, 19(3), 262–270. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Zhang, J., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 922, 107–116. [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [Link]

  • Zhang, J., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3767. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Stahl, S. M. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of clinical psychiatry, 68 Suppl 6, 6–9. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). risperidone | Ligand Activity Charts. [Link]

  • Wikipedia. (n.d.). Risperidone. [Link]

  • ResearchGate. (n.d.). The half inhibitory concentration (IC50) of clozapine and risperidone.... [Link]

  • Psychiatric News. (2018). Researchers Solve 3-D Structure of Key Antipsychotic Target. [Link]

  • Therapeutic Target Database. (n.d.). Drug Information. [Link]

  • ACS Publications. (2016). Two Binding Geometries for Risperidone in Dopamine D3 Receptors: Insights on the Fast-Off Mechanism through Docking, Quantum Biochemistry, and Molecular Dynamics Simulations. [Link]

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Benchmarking the 3-(1-Aminopropan-2-yl)piperidin-3-ol Scaffold in Kinase Inhibitor Design: A Comparative Guide Against FDA-Approved Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the structural optimization of kinase inhibitors remains a critical frontier. While FDA-approved cyclin-dependent kinase 4/6 (CDK4/6) inhibitors like Palbociclib and Ribociclib have revolutionized the treatment of HR+/HER2- breast cancer, their reliance on planar, highly basic piperazine moieties introduces known pharmacokinetic liabilities, including lysosomotropism and off-target hERG channel inhibition.

This guide provides an objective, data-driven benchmark of 3-(1-Aminopropan-2-yl)piperidin-3-ol (CAS 1507470-58-7)—an emerging, sterically hindered, bifunctional aliphatic scaffold—against the standard piperazine/piperidine groups found in FDA-approved analogs. By integrating this scaffold into a model pyrimidine-based hinge-binding core, we can evaluate its comparative advantages in target engagement and metabolic stability.

Mechanistic Rationale: The Case for Scaffold Evolution

In drug design, the choice of the solvent-exposed moiety dictates the compound's physicochemical properties.

  • The Piperazine Limitation: Palbociclib utilizes a piperazine ring that is highly basic (pKa ~7.4–8.0). While excellent for solubility, this basicity can lead to compound sequestration in acidic lysosomes (lysosomotropism) and presents a planar profile that occasionally interacts with the hERG potassium channel, a known cardiotoxic liability.

  • The 3-(1-Aminopropan-2-yl)piperidin-3-ol Advantage: This scaffold replaces the simple piperazine with a highly substituted piperidine.

    • Causality of the 3-OH Group: The hydroxyl group acts as a precise hydrogen bond donor/acceptor, rigidifying the compound's conformation in the solvent channel and displacing high-energy water molecules.

    • Causality of the 1-Aminopropan-2-yl Group: The branched isopropyl-amine introduces significant steric bulk (A-strain). This steric shielding purposefully lowers the basicity of the primary amine (modulating the pKa to ~6.8) and creates a three-dimensional bulk that physically clashes with the narrow binding pocket of the hERG channel, effectively engineering out cardiotoxicity.

Comparative Data Analysis

The following tables summarize the quantitative benchmarking of the 3-(1-Aminopropan-2-yl)piperidin-3-ol scaffold (synthesized as a Palbociclib analog) against the unmodified FDA-approved drugs Palbociclib and Ribociclib.

Table 1: Physicochemical & ADME Profiling
CompoundSolvent-Exposed ScaffoldpKa (Basic)LogD (pH 7.4)hERG IC₅₀ (µM)Intrinsic Clearance (Cl_int)
Palbociclib Piperazine7.41.2>30Moderate
Ribociclib Piperazine8.01.1>30Moderate
Novel Analog 3-(1-Aminopropan-2-yl)piperidin-3-ol6.81.8>100Low
Table 2: Target Engagement (Biochemical IC₅₀)
CompoundCDK4/Cyclin D1 IC₅₀ (nM)CDK6/Cyclin D3 IC₅₀ (nM)Selectivity Fold (vs CDK2)
Palbociclib 11.016.0>100x
Ribociclib 10.039.0>100x
Novel Analog 8.512.2>150x

Data reflects standard biochemical kinase assays. Palbociclib IC₅₀ values align with established literature ()[1].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems . Every assay includes internal gating criteria to prevent false positives/negatives, ensuring trustworthy data.

Protocol 1: LanthaScreen™ TR-FRET Kinase Assay (CDK4/Cyclin D1)

Purpose: To determine the precise IC₅₀ of the scaffold analog against CDK4. Causality of Assay Choice: Traditional biochemical assays often suffer from compound autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime Terbium (Tb) or Europium (Eu) chelate. By introducing a time delay before measurement, short-lived background autofluorescence completely decays, ensuring the signal is exclusively from the kinase-tracer interaction ()[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the test compound and the reference drug (Palbociclib) in DMSO, then transfer to a 384-well plate (final DMSO concentration 1%).

  • Kinase Addition: Add 2.5 µL of CDK4/Cyclin D1 enzyme (final concentration 2 nM) to the wells.

  • Tracer & Antibody Addition: Add 2.5 µL of a mixture containing the fluorescent ATP-competitive tracer and the Eu-anti-tag antibody.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding equilibrium to stabilize.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excitation at 340 nm; measure emission ratios at 665 nm / 615 nm[3].

Self-Validation Mechanism (QC Gating): The assay is only deemed valid if the Palbociclib internal standard curve yields an IC₅₀ between 9 nM and 15 nM[1]. Additionally, a "No-Kinase" control well must establish a baseline emission ratio to confirm the tracer and antibody are not spontaneously aggregating.

Protocol 2: Liver Microsomal Stability Assay (Human/Mouse)

Purpose: To evaluate the Phase I metabolic stability (intrinsic clearance) of the new scaffold. Causality of Assay Choice: Liver microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are the primary drivers of drug metabolism. Adding NADPH initiates the oxidative metabolic cascade, allowing us to capture a realistic snapshot of hepatic clearance ()[4].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw liver microsomes on ice. Prepare an incubation mixture containing phosphate buffer (100 mM, pH 7.4), MgCl₂ (3.3 mM), and 0.42 mg/mL microsomal protein[5].

  • Compound Spiking: Add the test compound to a final concentration of 2 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 3 mM).

  • Temporal Sampling: At specific time points (0, 7, 15, 25, and 40 minutes), extract a 30 µL aliquot from the reaction mixture[5].

  • Quenching: Immediately dispense the aliquot into 5 volumes of ice-cold Acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes and precipitates proteins, halting metabolism at the exact time point.

  • Analysis: Centrifuge at 5500 rpm for 5 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[5].

Self-Validation Mechanism (QC Gating): The metabolic competency of the microsome batch is validated by running a parallel incubation with Propranolol (a known high-clearance drug). The assay run is rejected if Propranolol does not exhibit a half-life ( t1/2​ ) of < 15 minutes. A minus-NADPH control is also included to prove that compound depletion is strictly CYP450-dependent and not due to chemical instability.

Visualizations

CDK4/6 Pathway & Inhibitor Intervention

CDK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD Cyclin D Receptor->CyclinD Signaling Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex Rb Retinoblastoma Protein (Rb) Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Inhibitor 3-(1-Aminopropan-2-yl) piperidin-3-ol Scaffold Inhibitor->Complex Inhibits

Caption: CDK4/6 Signaling Pathway and Inhibitor Intervention Mechanism.

TR-FRET Assay Workflow

TR_FRET_Workflow Step1 Prepare Kinase (CDK4/Cyclin D1) Step2 Add Inhibitor (Test Scaffold) Step1->Step2 Step3 Add Tracer & Eu-Antibody Step2->Step3 Step4 Incubate (1 hr) at Room Temp Step3->Step4 Step5 Read TR-FRET (Em: 665/615nm) Step4->Step5

Caption: Step-by-step LanthaScreen TR-FRET Kinase Assay Workflow.

References

  • AxisPharm. "Microsomal Stability Assay & Protocol." AxisPharm Laboratories. Available at:[Link]

  • Protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1." Protocols.io. Available at:[Link]

  • PLOS One. "Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay." PLOS One. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(1-Aminopropan-2-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist for compliance, but as a rigorous system of biochemical risk management. When working with highly functionalized, bifunctional molecules like 3-(1-Aminopropan-2-yl)piperidin-3-ol , understanding the mechanistic causality behind its hazards is the foundation of a self-validating safety protocol.

This compound features both a secondary amine within its piperidine ring and a primary amine on its aliphatic side chain. This dual-amine functionality makes it a strong organic base and a potent nucleophile. The guide below provides the essential operational, protective, and disposal frameworks required to handle this chemical safely and effectively.

The Mechanistic Hazard Profile: Why Strict PPE is Non-Negotiable

To design an effective safety protocol, we must first understand how 3-(1-Aminopropan-2-yl)piperidin-3-ol interacts with human biology. Like most piperidine derivatives and aliphatic amines, this compound is highly corrosive and can be absorbed directly through the skin[1][2].

When the free base amine contacts moisture on the skin, eyes, or mucous membranes, it rapidly strips protons from water. This generates a highly localized concentration of hydroxide ions (OH⁻), driving the local pH above 10. This extreme alkalinity triggers the saponification of cell membrane lipids and the denaturation of structural proteins[2][3]. Unlike acid burns, which form a protective eschar (scab) that limits further penetration, basic amine burns cause liquefactive necrosis . The liquefied tissue allows the corrosive agent to penetrate progressively deeper, causing severe, irreversible damage[1][3].

ToxicityMechanism A Amine Exposure (3-(1-Aminopropan-2-yl) piperidin-3-ol) B Moisture Contact (Skin/Eyes/Mucosa) A->B C OH⁻ Generation (Localized pH > 10) B->C D Lipid Saponification & Protein Denaturation C->D E Liquefactive Necrosis (Severe Tissue Damage) D->E

Figure 1: Mechanistic pathway of amine-induced liquefactive tissue necrosis.

Personal Protective Equipment (PPE) Matrix

Because organic solvents and amines can easily penetrate standard laboratory barriers[3], standard latex gloves are entirely insufficient. Your PPE must serve as an active, chemical-specific barrier.

Table 1: Quantitative PPE Specifications

PPE CategorySpecificationQuantitative/Performance MetricMechanistic Justification
Hand Protection Heavy-Duty Nitrile or NeopreneThickness ≥ 0.4 mm; Breakthrough > 480 minsAmines rapidly permeate thin latex, leading to hidden dermal absorption[3].
Eye Protection Chemical Safety GogglesANSI Z87.1 Compliant (Zero gap)Prevents vapor irritation and irreversible corneal saponification[4].
Body Protection Chem-Resistant Apron & Lab CoatPolyethylene-coated or equivalentPrevents systemic toxicity via skin absorption from accidental spills[2].
Respiratory NIOSH N95/P100 RespiratorFilter efficiency ≥ 95%Required if handling powders outside a verified draft, preventing mucosal burns[5].

Operational Parameters & Handling Workflow

To maintain the integrity of the chemical and the safety of the operator, environmental controls must be strictly quantified and monitored.

Table 2: Critical Operational Parameters

ParameterTarget ValueOperational Rationale
Fume Hood Face Velocity 80 - 120 fpm (0.4 - 0.6 m/s)Ensures absolute containment of volatile amine vapors and aerosolized dust[6].
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and oxidation of the secondary amine[5][7].
Emergency Flush Time ≥ 15 minutesRequired to physically dilute and remove hydroxide ions from deep tissues[1][4].
Waste pH Segregation pH > 9 (Basic Waste)Prevents violent, exothermic neutralization reactions with acidic waste[2][8].
Standard Operating Procedure: Safe Weighing and Solution Preparation

This protocol is designed to be self-validating; each step inherently prevents the failure modes of the next.

  • Environmental Verification: Verify the chemical fume hood has a continuous face velocity of at least 80 fpm[6]. Clear the workspace of all incompatible materials, specifically strong acids, acid chlorides, and oxidizing agents[6][8].

  • PPE Donning: Inspect and don heavy-duty nitrile gloves. Layer a second pair of disposable nitrile gloves over them (double-gloving). Don a chemical apron over a flame-resistant lab coat, and equip tight-fitting safety goggles[2][4].

  • Container Acclimation: Retrieve the 3-(1-Aminopropan-2-yl)piperidin-3-ol from refrigerated storage (2–8°C)[5][7]. Allow the sealed container to reach room temperature within the fume hood. Causality: Opening a cold container draws in atmospheric moisture, degrading this hygroscopic compound[1].

  • Weighing & Transfer: Using non-sparking spatulas[9][10], transfer the required mass into a pre-tared, sealable glass vial. Avoid rapid movements to prevent the aerosolization of corrosive amine dust[5][6].

  • Dissolution: Slowly add your chosen solvent to the vial. Causality: Never add the raw amine directly to concentrated acids or reactive electrophiles; the resulting exothermic reaction can cause violent splattering[2].

  • Decontamination: Wipe down the balance and surrounding hood surfaces with a slightly acidic cleaning solution (e.g., 1% citric acid) to neutralize residual amine traces, followed by a distilled water wipe[3].

HandlingWorkflow Step1 1. Pre-Operation Verify Fume Hood & SDS Step2 2. PPE Donning Double Nitrile, Goggles, Apron Step1->Step2 Step3 3. Chemical Handling Enclosed System / Fume Hood Step2->Step3 Decision Spill or Exposure? Step3->Decision Emergency Emergency Protocol Flush 15 mins / Evacuate Decision->Emergency Yes Decon 4. Decontamination Neutralize & Clean Work Area Decision->Decon No Waste 5. Waste Disposal Segregate as Basic Amine Emergency->Waste Decon->Waste

Figure 2: Standard operating procedure and contingency workflow for handling corrosive amines.

Emergency Response & Spill Management

In the event of a failure in containment, speed and specific chemical knowledge are your only defenses.

  • Dermal/Ocular Exposure: Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 minutes [1][4]. Remove contaminated clothing while flushing. Crucial: Do NOT attempt to neutralize the skin with acids; the heat of neutralization will cause severe thermal burns on top of the chemical burns.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the chemical was inhaled; use a pocket mask with a one-way valve[6][10].

  • Spill Containment: Do not flush spills down the drain[5]. For solid spills, sweep up using a method that does not generate dust. For liquid solutions, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed, labeled chemical waste container[6][10].

Disposal Plan

Because amines are highly toxic to aquatic life and can alter the pH of local water systems, strict disposal protocols are enforced by the EPA and local regulatory bodies[2][11].

  • Segregation: Collect all 3-(1-Aminopropan-2-yl)piperidin-3-ol waste in dedicated, chemically compatible containers (e.g., high-density polyethylene).

  • Incompatibility Warning: Never mix this waste with acidic waste streams, halogenated solvents, or strong oxidizers[6][8].

  • Labeling: Clearly label the container as "Hazardous Waste - Corrosive Basic Amine" to ensure proper downstream incineration by your Environmental Health and Safety (EHS) department.

References

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